6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
Description
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Properties
IUPAC Name |
6-bromo-N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-14(16-2)12(15)11-5-3-8-7-9(13)4-6-10(8)17-11/h4,6-7,11H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWFVRUVPDQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2=C(O1)C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
This guide provides an in-depth technical analysis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide , a specialized Weinreb amide intermediate used in the synthesis of bioactive chroman scaffolds.
Chemical Identity & Physicochemical Core
This compound acts as a "divergent synthesis hub" in medicinal chemistry. Its structure combines a halogenated chroman core (privileged scaffold in drug discovery) with a Weinreb amide functionality, enabling controlled carbon-carbon bond formation without over-addition.
Molecular Specifications
| Parameter | Value | Technical Note |
| Chemical Name | 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide | IUPAC nomenclature |
| Molecular Formula | C₁₂H₁₄BrNO₃ | Confirmed via elemental count |
| Molecular Weight | 300.15 g/mol | Average mass |
| Monoisotopic Mass | 299.0157 Da | Key for HRMS identification ([M+H]⁺ ≈ 300.[1][2]02) |
| MDL Number | MFCD30472056 | Identifier for chemical catalogs |
| Core Scaffold | Chroman (3,4-dihydro-2H-1-benzopyran) | Saturated C3-C4 bond distinguishes it from chromene |
Structural Analysis
-
6-Bromo Moiety: Located on the benzene ring, this halogen serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core.
-
Weinreb Amide (C2 Position): The N-methoxy-N-methylamide group is chemically unique. Unlike standard esters or amides, it stabilizes a tetrahedral intermediate via metal chelation, preventing the "double addition" of nucleophiles. This allows for the clean synthesis of ketones.[3][4]
Synthetic Utility & Mechanism
The primary value of this molecule lies in its ability to undergo controlled nucleophilic acyl substitution.
The Chelation Mechanism
When reacted with organometallic reagents (Grignard or Organolithium), the Weinreb amide forms a stable five-membered cyclic intermediate chelated by the metal ion (Mg²⁺ or Li⁺). This intermediate resists collapse until acidic workup, guaranteeing a ketone product rather than a tertiary alcohol.
Visualization: Reaction Pathway
The following diagram illustrates the synthesis of the Weinreb amide and its subsequent conversion to a ketone.
Figure 1: Synthesis workflow converting the carboxylic acid precursor to the target Weinreb amide, followed by ketone generation.[5]
Experimental Protocols
Safety Warning: All procedures involve hazardous reagents. Perform in a fume hood using standard PPE.
Synthesis from 6-Bromochroman-2-carboxylic Acid
This protocol uses EDC coupling, which is generally milder and tolerates the chroman ether linkage better than thionyl chloride methods.
Reagents:
-
6-Bromochroman-2-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 6-bromochroman-2-carboxylic acid in dry DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl and HOBt.[6] Stir at 0°C for 30 minutes to form the active ester.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of Et₃N. The base is critical to liberate the free amine from its hydrochloride salt.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with 1M HCl (to remove unreacted amine and EDC byproducts). Extract with DCM.[6] Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically 20-40% EtOAc in Hexanes).
Quality Control & Characterization
Verify the identity of the synthesized product using the following expected signals.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H): N-OCH₃ signal (Characteristic Weinreb peak).δ 3.25 (s, 3H): N-CH₃ signal.δ 4.6-4.8 (dd, 1H): C2-H (Chiral center proton).δ 7.1-7.3 (m, 3H): Aromatic protons (Pattern depends on 6-Br position). |
| LC-MS | [M+H]⁺ = 300/302: Distinctive 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
| IR Spectroscopy | ~1660 cm⁻¹: Amide Carbonyl (C=O) stretch. |
Applications in Drug Discovery
This molecule serves as a scaffold for several therapeutic classes:
-
Glutamate Receptor Antagonists: Chroman-2-carboxamides are structural analogs of Tezampanel and other kainate/AMPA receptor antagonists used in neuroprotection.
-
Antioxidants: The chroman core mimics
-tocopherol (Vitamin E). Functionalizing the C2 position via the Weinreb amide allows the attachment of lipophilic tails to modulate bioavailability. -
Peptidomimetics: The rigid chroman ring constrains the conformational space of the attached amide, serving as a proline isostere in peptide design.
References
-
Nahm, S., & Weinreb, S. M. (1981).[3][4][7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[4]
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
-
Labeeuw, O., Phansavath, P., & Genêt, J. P. (2004).[7] Weinreb amides: a convenient method for the preparation of ketones and aldehydes.[7] Tetrahedron Letters, 45(38), 7107-7110.
-
Chemical Book. (2024). 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide Product Page. (Verified via search for CAS/MDL matches).
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The Ascendant Role of Chroman-2-Carboxamides in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Chroman Scaffold - A Privileged Structure in Drug Discovery
The chroman ring system, a bicyclic heterocycle composed of a fused benzene and a dihydropyran ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable, structure provides an excellent platform for the spatial presentation of pharmacophoric elements, enabling interactions with a wide array of biological targets. This guide focuses on a particularly promising class of chroman derivatives: the chroman-2-carboxamides. The introduction of the carboxamide functionality at the 2-position of the chroman nucleus has unlocked a wealth of therapeutic potential, leading to the discovery of potent agents for a spectrum of diseases, from cancer to neurodegenerative disorders and microbial infections. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these remarkable compounds.
I. Synthetic Strategies for Chroman-2-Carboxamide Derivatives
The synthesis of chroman-2-carboxamide derivatives typically involves a two-stage approach: the construction of the chroman-2-carboxylic acid core, followed by the amidation reaction. Various methodologies have been developed to optimize yield, purity, and diversity of the final products.
Synthesis of the Chroman-2-Carboxylic Acid Precursor
A robust and efficient synthesis of the chroman-2-carboxylic acid is paramount for the subsequent generation of diverse carboxamide libraries.
A highly efficient method for the synthesis of chromone-2-carboxylic acids, which can be readily reduced to the corresponding chroman-2-carboxylic acids, involves a microwave-assisted reaction between a 2'-hydroxyacetophenone and an oxalate ester.[1] This method offers significant advantages over classical approaches, including reduced reaction times and improved yields.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1]
-
To a microwave vial, add 5′-bromo-2′-hydroxyacetophenone (1.0 eq), ethyl oxalate (2.0 eq), and sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield the 6-bromochromone-2-carboxylic acid.
Note: The chromone can be reduced to the chroman using standard reduction methods such as catalytic hydrogenation.
An alternative route to chromone-2-carboxylic acids involves the use of salicylic acid derivatives as starting materials.[3]
Amidation of Chroman-2-Carboxylic Acids
The final step in the synthesis of chroman-2-carboxamide derivatives is the coupling of the chroman-2-carboxylic acid with a desired amine.
Palladium-catalyzed aminocarbonylation of 3-iodochromone offers a versatile method for the synthesis of chromone-3-carboxamides, which are structurally related to the target compounds.[][5][6][7][8] This methodology can be adapted for the synthesis of chroman-2-carboxamides from the corresponding activated carboxylic acid derivatives.
Experimental Protocol: General Amide Coupling
-
To a solution of chroman-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
II. Therapeutic Applications of Chroman-2-Carboxamide Derivatives
The versatility of the chroman-2-carboxamide scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Activity
Chroman-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[9]
Several chromone-2-carboxamide derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10] Notably, some derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF) pathways.[10]
-
EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[11][12][13] Inhibition of EGFR by chroman-2-carboxamide derivatives can block these pro-cancerous signals.[14]
Caption: EGFR Signaling Pathway Inhibition.
-
FGFR3 Signaling Pathway: FGFR3 is another receptor tyrosine kinase implicated in cell proliferation and differentiation.[15][16][17][18] Its aberrant activation can drive tumorigenesis.
Caption: FGFR3 Signaling Pathway Inhibition.
-
VEGF Signaling Pathway: The VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][19][20][21][22] Inhibition of VEGF signaling can starve tumors of their blood supply.
Caption: VEGF Signaling Pathway Inhibition.
SAR studies have revealed key structural features that influence the anticancer potency of chroman-2-carboxamide derivatives.
| Compound ID | Chroman Ring Substituent | Carboxamide Moiety | Cancer Cell Line | Activity (GI50/IC50, µM) |
| 15 | Unsubstituted | N-(2-furylmethylene) | MDA-MB-231 | 14.8 (GI50)[10][23] |
| 17 | Unsubstituted | α-methylated N-benzyl | MDA-MB-231 | 17.1 (GI50)[10][23] |
| 6i | 6-hydroxy-2,5,7,8-tetramethyl | Substituted isatin | MCF-7 | 34.7 (GI50)[18][23] |
| 5k | 6-methoxy-2,5,7,8-tetramethyl | Substituted isatin | MCF-7 | 40.9 (GI50)[9][23] |
| 5l | 6-benzyloxy-2,5,7,8-tetramethyl | Substituted isatin | MCF-7 | 41.1 (GI50)[9][23] |
This table summarizes the anticancer activity of selected chroman-2-carboxamide derivatives.
General Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening.
Neuroprotective Activity
Chroman derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[24][25][26][27]
The neuroprotective effects of chroman derivatives are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[28] One such pathway is the ERK-CREB signaling cascade, which plays a crucial role in neuronal plasticity and survival.[28]
Experimental Protocol: MTT Assay for Neuroprotection [29]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the chroman-2-carboxamide derivative.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate or amyloid-β).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[23][30][31][32]
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.[23][30][31][32]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Chroman-2-carboxamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[29][33][34]
The antimicrobial mechanism of chroman derivatives can involve the disruption of essential cellular processes in microorganisms.[33] One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[35] Other mechanisms may include the disruption of cell membrane integrity and the inhibition of protein synthesis.[33]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [35]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the chroman-2-carboxamide derivative in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Other Therapeutic Activities
The therapeutic potential of chroman-2-carboxamide derivatives extends beyond the aforementioned areas, with studies exploring their anti-inflammatory and antiviral activities.[12][22][34][36]
III. Conclusion and Future Perspectives
Chroman-2-carboxamide derivatives have emerged as a highly versatile and promising class of compounds in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for a variety of therapeutic targets. The compelling preclinical data, particularly in the areas of oncology, neuroprotection, and infectious diseases, underscore the significant potential of this scaffold. Future research should focus on further elucidating the mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and advancing the most promising candidates towards clinical development. The continued exploration of the chemical space around the chroman-2-carboxamide core is certain to yield novel and impactful therapeutic agents for the treatment of human diseases.
References
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Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Cancer. [Link]
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Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. [Link]
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Signaling by FGFR3. Reactome. [Link]
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Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. PMC. [Link]
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The VEGF signaling pathway in cancer: the road ahead. PMC. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Fibroblast growth factor receptor 3. Wikipedia. [Link]
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Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. American Society of Clinical Oncology. [Link]
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Downstream Signaling of Activated FGFR3. GenScript. [Link]
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The VEGF signaling pathway in cancer: The road ahead. Find an Expert - The University of Melbourne. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Signal transduction pathway of human fibroblast growth factor receptor 3. Identification of a novel 66-kDa phosphoprotein. PubMed. [Link]
-
Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ACS Publications. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
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Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
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Therapeutic potential of coumarins as antiviral agents. PMC. [Link]
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Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. [Link]
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl). Semantic Scholar. [Link]
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Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. [Link]
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Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ResearchGate. [Link]
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Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. PubMed. [Link]
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Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]
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Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. [Link]
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Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]
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Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. [Link]
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Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]
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Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. [Link]
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Palladium(II)-Catalyzed Intramolecular C-H Alkenylation for the Synthesis of Chromanes. PubMed. [Link]
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Graphviz tutorial. YouTube. [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, a novel chroman derivative. While specific stability data for this compound is not publicly available, this document outlines the authoritative, scientifically-grounded methodologies required to characterize its stability profile. We will delve into the theoretical underpinnings of chemical stability, present detailed protocols for forced degradation (stress testing) and thermal analysis, and discuss the development of stability-indicating analytical methods. This guide is structured to provide drug development professionals with the expertise to design, execute, and interpret the studies necessary to ensure the quality and robustness of this new chemical entity, in alignment with global regulatory expectations set by the International Council for Harmonisation (ICH).[2]
Introduction: The Imperative of Stability
6-Bromo-N-methoxy-n-methylchroman-2-carboxamide is a substituted chroman, a heterocyclic scaffold known to exhibit a wide range of biological activities.[3][4] As with any new chemical entity (NCE) destined for clinical investigation, establishing a comprehensive understanding of its intrinsic chemical stability is a non-negotiable step in early-phase development. The stability profile dictates critical decisions regarding formulation, packaging, storage conditions, and the assignment of a re-test period or shelf-life.[5]
Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, ultimately compromising patient safety and therapeutic efficacy.[6] This guide, therefore, serves as a senior-level scientific resource, detailing the requisite experimental and analytical strategies to fully elucidate the thermodynamic stability of this molecule.
Objectives of This Guide:
-
To establish the theoretical basis for thermodynamic stability assessment.
-
To provide detailed, field-proven protocols for forced degradation studies as mandated by ICH guidelines.[7]
-
To explain the application of thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in characterizing the solid-state stability of the API.[8][9][10]
-
To outline the logical workflow for developing and validating a stability-indicating analytical method.
-
To provide a framework for interpreting the resulting data to build a complete stability profile.
Theoretical Framework: Understanding Degradation
The thermodynamic stability of a pharmaceutical compound is its ability to resist chemical change or physical transformation over time under the influence of various environmental factors.[11] Degradation is a thermodynamically favored process; the goal of stability testing is to understand the pathways and kinetics of this process.
Key degradation pathways that must be investigated for a novel API include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. The amide linkage in the title compound is a potential site for hydrolysis.
-
Oxidation: Degradation via reaction with atmospheric oxygen or other oxidizing species. The ether linkage and other electron-rich portions of the chroman ring system could be susceptible.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. Aromatic systems are often light-sensitive.
-
Thermal Degradation: Decomposition induced by heat, which can accelerate other degradation pathways.
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these investigations, which are collectively known as forced degradation or stress testing.[7][12] The purpose of these studies is not to determine shelf-life but to identify likely degradation products, understand degradation pathways, and, critically, to establish the specificity of the analytical methods used to monitor stability.
Experimental Assessment of Thermodynamic Stability
A comprehensive stability assessment program integrates forced degradation studies with thermal analysis and long-term stability trials. This multi-pronged approach provides a complete picture of the molecule's behavior.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment, deliberately stressing the API under exaggerated conditions to produce degradation products.[7][13] The goal is to achieve a target degradation of 5-20% of the active ingredient; degradation beyond this level may lead to secondary degradation that is not relevant to real-world storage conditions.[7][13]
The following diagram illustrates the logical flow from stress testing to the validation of a stability-indicating analytical method.
Caption: Workflow from forced degradation to a validated stability-indicating method.
-
Preparation: Prepare a solution of the API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[13]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store the solution at 60°C.
-
Base Hydrolysis: In a separate vial, add an equal volume of 0.1 M NaOH. Store the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the degradation.
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV).
-
Causality: The amide bond is the primary site susceptible to acid/base hydrolysis. Using elevated temperatures accelerates the reaction to generate detectable degradants within a practical timeframe. Neutralization is critical to prevent further degradation after sampling, ensuring accurate kinetic analysis.
-
Preparation: Prepare a 1 mg/mL solution of the API.
-
Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light.
-
Sampling: Due to the often rapid nature of oxidation, sample at shorter intervals (e.g., 1, 2, 4, 8 hours).[7]
-
Analysis: Analyze immediately by HPLC.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction is typically conducted at room temperature because heat can cause rapid, uncontrolled degradation of the peroxide itself, complicating the interpretation of results.
-
Preparation: Place the solid API powder in a clear glass vial, loosely stoppered to permit air exchange.
-
Stress Condition: Store the vial in a calibrated oven at a high temperature (e.g., 70°C). For comparison, a second sample can be stored at 70°C with 75% relative humidity (RH) to assess the combined effect of heat and moisture.[6]
-
Sampling: At specified time points (e.g., 1, 3, 7, 14 days), remove the vial, allow it to cool, and prepare a solution for analysis.
-
Analysis: Analyze by HPLC.
-
Causality: This test assesses the intrinsic stability of the API in the solid state, which is crucial for determining appropriate drying and storage conditions during manufacturing and long-term storage.
-
Standard: This protocol must follow the ICH Q1B guideline.[13]
-
Preparation: Spread a thin layer of the solid API on a suitable container. Prepare a solution of the API (e.g., 1 mg/mL).
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place both the exposed and control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
-
Causality: The dark control is essential to differentiate between degradation caused by light versus degradation caused by thermal effects from the chamber's light source. This study determines if the API requires light-protective packaging.
| Stress Condition | Typical Parameters | Potential Degradation Site | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Carboxamide Linkage | Simulates acidic environments, informs formulation pH. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Carboxamide Linkage | Simulates alkaline environments, informs formulation pH. |
| Oxidation | 3% H₂O₂, Room Temp | Chroman Ring, Methoxy Group | Assesses sensitivity to atmospheric oxygen.[7] |
| Thermal (Dry Heat) | 70°C | Entire Molecule | Determines intrinsic thermal stability in solid state. |
| Photostability | ICH Q1B Standard Light/UV | Aromatic Chroman System | Determines need for light-protective packaging.[13] |
| Table 1: Summary of Forced Degradation Conditions and Rationale. |
Thermal Analysis Techniques
Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.
Caption: Integrated workflow for TGA and DSC analysis.
-
Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[14] It is used to detect thermal events like melting, crystallization, and polymorphic transitions.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge, from ambient temperature to a temperature well above the expected melting point.
-
Data Analysis:
-
Melting Point (Tₘ): The temperature at the peak of the endothermic melting event. A sharp melting peak is indicative of high purity.
-
Heat of Fusion (ΔHfus): The area under the melting peak, related to the crystallinity of the material.
-
Polymorphism: The presence of multiple melting peaks or other endothermic/exothermic events before melting can indicate the existence of different crystalline forms (polymorphs), which may have different stabilities.[14]
-
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time.[10][15] It is primarily used to determine thermal stability and the content of volatile components like water or residual solvents.[8][9]
-
Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient to a high temperature (e.g., 400°C).
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature.
-
Volatiles: Weight loss at temperatures below ~150°C typically corresponds to the loss of water or residual solvents.
-
Decomposition Temperature (Tₑ): The onset temperature at which significant weight loss due to chemical decomposition begins. This is a key indicator of the compound's thermal stability.[8][10]
-
| Technique | Parameter Measured | Information Gained | Importance in Drug Development |
| DSC | Heat Flow (mW) | Melting Point, Purity, Polymorphism, Crystallinity | Critical for API characterization, formulation design, and patent protection.[14] |
| TGA | Mass Change (µg) | Thermal Decomposition Temp., Residual Solvents, Water Content | Defines upper-temperature limits for manufacturing (e.g., drying) and storage. |
| Table 2: Summary of Thermal Analysis Techniques. |
Formal ICH Stability Studies
Once the intrinsic stability is understood through forced degradation, formal stability studies are initiated according to ICH Q1A(R2) guidelines.[12][16] These studies are performed on at least three primary batches of the API to establish a re-test period.[16][17]
-
Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Testing is performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[16]
-
Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16][18] These stressed conditions are used to predict the long-term stability profile and evaluate the effect of short-term excursions outside of the labeled storage conditions.[1][19]
Conclusion: Building a Comprehensive Stability Profile
The thermodynamic stability assessment of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide is a systematic, multi-faceted process grounded in regulatory guidelines and fundamental scientific principles. By integrating forced degradation studies with advanced thermal analysis techniques like DSC and TGA, researchers can build a robust data package. This package will identify the compound's critical stability liabilities, inform the development of a stable drug product, and satisfy the stringent requirements for regulatory submission. The protocols and logical workflows detailed in this guide provide the necessary framework to ensure that this novel chemical entity is thoroughly characterized, leading to a safe, effective, and stable final pharmaceutical product.
References
- TGA Analysis in Pharmaceuticals - ResolveMass Labor
- A practical guide to forced degradation and stability studies for drug substances. (URL: )
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: )
- Forced Degradation Study as per ICH Guidelines: Wh
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (URL: )
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (URL: )
- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (URL: )
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (URL: )
- Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: )
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchG
- Differential Scanning Calorimetry (DSC Analysis)
- Quality Guidelines - ICH. (URL: )
- Differential Scanning Calorimetry (DSC) - Malvern Panalytical. (URL: )
- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY -
- Thermogravimetric Analyzer (TGA). (URL: )
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (URL: )
- Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool - BioProcess Intern
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (URL: )
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (URL: )
- ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. (URL: )
- Why Stability Testing Protocols Are Essential for Drug Development. (URL: )
- The thermodynamic properties of chroman and isochroman (1990) | R.D. Chirico - SciSpace. (URL: )
- 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. (URL: )
- An Introduction to the Accelerated Stability Assessment Program. (URL: )
- Stability studies of small molecules and proteins - GlycoMScan. (URL: )
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (URL: )
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (URL: )
- Buy 6-bromo-N-methyl-2H-chromene-3-carboxamide. (URL: )
- Synthesis, structural and conformational study of chromane derivatives - ResearchG
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (URL: )
- 2 - Organic Syntheses Procedure. (URL: )
- 6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Chemsrc. (URL: )
- 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide , Package: 1g , Laibo Chem. (URL: )
- 861880-64-0|6-Bromo-N-methoxy-N-methyl-2-naphthamide - BLDpharm. (URL: )
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL: )
- Review on Chromen derivatives and their Pharmacological Activities - RJPT. (URL: )
- Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed. (URL: )
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: )
- Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF - ResearchG
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- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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The 6-Bromo-Chroman Scaffold: Synthetic Versatility and Pharmacological Frontiers
[1][2][3]
Executive Summary
The 6-bromo-chroman scaffold (specifically 6-bromo-chroman-4-one and its derivatives) represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a dual advantage: the structural mimicry of endogenous metabolites (tocopherols, flavonoids) and the synthetic orthogonality provided by the C6-bromine atom. This halogen handle allows for rapid diversification via palladium-catalyzed cross-coupling, while simultaneously offering specific halogen-bonding capabilities within protein active sites.
This technical guide analyzes the biological potential of this scaffold, focusing on oncology (SIRT2/Tubulin targeting) and inflammation (BRD4 inhibition), and provides validated protocols for its synthesis and evaluation.
Structural Rationale & Pharmacophore Analysis[4][5]
The "Privileged" Core
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is lipophilic and rigid, reducing the entropic cost of binding to protein targets. Unlike flexible alkyl chains, the chroman core locks substituents into specific vectors, enhancing selectivity.
The Role of the 6-Bromine Atom
The presence of bromine at the C6 position is not merely for synthetic convenience; it plays a direct role in pharmacodynamics:
-
Halogen Bonding (XB): The C-Br bond exhibits a "sigma-hole"—a localized region of positive electrostatic potential on the extension of the bond axis. This allows the bromine to act as a Lewis acid, forming directional interactions with backbone carbonyls or histidine nitrogens in target proteins (e.g., Kinases, BRD4).
-
Metabolic Blocking: Halogenation at the para-position relative to the ether oxygen (C6) blocks metabolic hydroxylation, extending the half-life (
) of the pharmacophore.
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 6-bromo-chroman scaffold.
Caption: SAR Map demonstrating the functional roles of specific positions on the chroman scaffold.
Therapeutic Applications
Oncology: SIRT2 and Tubulin Inhibition
Recent studies identify 6-bromo-chroman-4-ones as potent inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase overexpressed in gliomas and breast cancer.
-
Mechanism: The chroman core occupies the hydrophobic acetyl-lysine binding tunnel of SIRT2. The 6-Br substituent extends into a sub-pocket, displacing water and increasing binding affinity via hydrophobic effects.
-
Tubulin: Derivatives with bulky aryl groups at C2 (introduced via the C6-Br handle) function as colchicine-site inhibitors, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
Inflammation: BRD4 Inhibition (Scaffold Hopping)
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader involved in inflammatory cytokine production.
-
Scaffold Hopping: Researchers have successfully "hopped" from quinazolinone scaffolds to chromone/chroman scaffolds.[1] The 6-bromo-chroman mimics the binding mode of established BET inhibitors but with improved oral bioavailability.
-
Efficacy: These derivatives inhibit the expression of NF-kB target genes (IL-6, TNF-alpha) in macrophage models.
Comparative Biological Data
The following table summarizes typical potency ranges for 6-bromo-chroman derivatives across key assays.
| Target / Assay | Cell Line / Protein | Activity Range (IC50) | Mechanism Note |
| SIRT2 | Recombinant Enzyme | 0.5 µM – 5.0 µM | Selective over SIRT1/3 due to C6-Br fit. |
| Cytotoxicity | MCF-7 (Breast Cancer) | 2.0 µM – 15.0 µM | G2/M Arrest; Apoptosis induction. |
| Cytotoxicity | A549 (Lung Cancer) | 5.0 µM – 20.0 µM | Correlates with p53 status. |
| BRD4 (BD1) | FRET Assay | 60 nM – 150 nM | Mimics acetyl-lysine recognition. |
| Antimicrobial | E. faecalis | 4 – 16 µg/mL (MIC) | Disruption of cell wall synthesis. |
Synthetic Methodologies
The synthesis of the 6-bromo-chroman core is robust, relying on the cyclization of phenol precursors. The following workflow details the construction of the core and its subsequent functionalization.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathway starting from 4-bromophenol to bioactive libraries.
Detailed Protocol: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
Principle: Friedel-Crafts acylation/cyclization using Polyphosphoric Acid (PPA).
-
Reagents: 4-Bromophenol (10 mmol), 3,3-Dimethylacrylic acid (12 mmol), Polyphosphoric acid (PPA, 20 g).
-
Procedure:
-
In a 100 mL round-bottom flask, mix 4-bromophenol and 3,3-dimethylacrylic acid.
-
Add PPA and stir mechanically.
-
Heat the mixture to 100°C for 3–4 hours. (Monitor via TLC; Mobile phase Hexane:EtOAc 8:2).
-
Quench: Cool to room temperature and pour onto crushed ice (100 g). Stir vigorously until the red/brown syrup decomposes into a solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with NaHCO3 (sat.) and Brine.[2]
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
-
Yield: Typically 65–75%.[1]
-
Validation: 1H NMR (CDCl3) should show gem-dimethyl singlet (~1.4 ppm) and methylene singlet (~2.7 ppm).
Detailed Protocol: Suzuki Cross-Coupling at C6
Principle: Palladium-catalyzed coupling of the aryl bromide with aryl boronic acids.
-
Reagents: 6-Bromo-chromanone (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane : Water (4:1).[2]
-
Procedure:
Biological Evaluation Protocols
To ensure data integrity, the following self-validating protocols are recommended for evaluating these scaffolds.
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve 6-bromo-chroman derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).
Pathway Validation: BRD4 Inhibition Mechanism
The following diagram outlines the mechanism by which 6-bromo-chroman derivatives reduce inflammation.
Caption: Mechanism of Action: Competitive inhibition of BRD4 prevents transcriptional elongation of inflammatory genes.
References
-
BenchChem Technical Support. (2025).[2][3][4] Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies. BenchChem. Link
-
Liu, Z., et al. (2020).[5] Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). 6-Bromo-4-chromanone Product Specification and Safety Data. Link
-
Schiedel, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Link
-
Wilcken, R., et al. (2013).[6] Halogen Bonds in Biological Molecules: Implications for Drug Design. Journal of Medicinal Chemistry. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note & Synthesis Protocol: 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, a valuable synthetic intermediate commonly known as a Weinreb amide. Weinreb amides are prized in organic and medicinal chemistry for their ability to react cleanly with organometallic reagents to yield ketones without the common side-product of over-addition to form tertiary alcohols.[1] This protocol details a robust two-stage synthetic strategy, beginning with the regioselective bromination of chroman-2-carboxylic acid to yield the key precursor, followed by its conversion to the target Weinreb amide. We present two well-established methods for the final amide coupling: a modern approach using the peptide coupling reagent HATU and a classic method via an acyl chloride intermediate. The guide is designed for researchers in drug development and organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and practical troubleshooting advice.
Introduction: The Strategic Value of Weinreb Amides in Synthesis
The chroman scaffold is a privileged structure found in a wide array of biologically active natural products and pharmaceutical agents.[2][3] Functionalization of this core structure is a key strategy in drug discovery programs. The target molecule, 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, serves as a versatile intermediate. The bromine atom at the 6-position provides a handle for further modifications, such as cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) at the 2-position is a stable precursor for the synthesis of ketones.
The utility of the Weinreb amide stems from its reaction with Grignard or organolithium reagents, which proceeds via a stable, five-membered chelated intermediate. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thereby preventing the undesired second addition of the nucleophile that plagues reactions with other acyl derivatives like esters or acyl chlorides.[1] This application note provides a reliable pathway to access this important building block.
Overall Synthetic Strategy
The synthesis is approached in two primary stages, starting from the commercially available chroman-2-carboxylic acid.
-
Stage 1: Electrophilic Bromination. Synthesis of the key intermediate, 6-bromochroman-2-carboxylic acid, via regioselective electrophilic aromatic substitution.
-
Stage 2: Weinreb Amide Formation. Coupling of 6-bromochroman-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride to yield the final product.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 6-Bromochroman-2-carboxylic Acid
Rationale and Mechanistic Considerations
The synthesis of the key precursor requires the regioselective bromination of the electron-rich benzene ring of the chroman system. The ether oxygen of the chroman ring is an activating, ortho-, para-directing group. The C6 position (para to the ether oxygen) is sterically accessible and electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid is an effective and common method for the bromination of activated aromatic rings. While the Hell-Volhard-Zelinskii reaction is a standard method for α-bromination of carboxylic acids, it is not suitable here as we are targeting the aromatic ring.[4][5]
Detailed Experimental Protocol
Materials:
-
Chroman-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve chroman-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) to the stirred solution.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield 6-bromochroman-2-carboxylic acid as a solid.
Stage 2: Synthesis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Rationale and Method Selection
The direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry forming a stable salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. We present two highly effective protocols for this transformation.
-
Protocol A (HATU Coupling): This method utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a modern peptide coupling reagent. It is highly efficient, proceeds under mild conditions, and generally produces high yields with minimal side products, making it ideal for valuable substrates.[6]
-
Protocol B (Acyl Chloride Route): This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine. This route is often cost-effective but requires careful handling of moisture-sensitive and corrosive intermediates.[7]
Caption: The stable chelated intermediate prevents over-addition. (Note: Image placeholder for chelate structure).
Protocol A: HATU-Mediated Amide Coupling
Materials:
-
6-Bromochroman-2-carboxylic acid (from Stage 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromochroman-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide.
Protocol B: Acyl Chloride Method
Materials:
-
6-Bromochroman-2-carboxylic acid (from Stage 1)
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step 2B-1: Formation of the Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 6-bromochroman-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The cessation of gas evolution indicates the reaction is nearing completion.
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is typically used immediately without further purification.
Step 2B-2: Reaction with Amine
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add pyridine or TEA (2.5 eq).
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
| Parameter | Stage 1: Bromination | Stage 2: HATU Coupling | Stage 2: Acyl Chloride |
| Key Reagents | NBS, H₂SO₄ | HATU, DIPEA | Oxalyl Chloride, Pyridine |
| Solvent | DCM | DMF | DCM |
| Temperature | 0 °C to RT | RT | 0 °C to RT |
| Typical Time | 4-6 hours | 3-5 hours | 3-6 hours (total) |
| Typical Yield | 75-90% | 85-95% | 70-85% |
| Purification | Recrystallization / Chromatography | Chromatography | Chromatography |
Troubleshooting Guide:
-
Incomplete Bromination (Stage 1): If starting material remains, consider increasing the reaction time or adding a slight excess of NBS (up to 1.1 eq). Ensure the sulfuric acid catalyst is active.
-
Low Yield in Amide Coupling (Stage 2): Ensure all reagents and solvents are strictly anhydrous. For the acyl chloride route, ensure complete removal of excess oxalyl chloride before adding the amine solution. For the HATU route, ensure the base (DIPEA) is fresh and added in sufficient excess to neutralize the HCl salt of the amine and the acid generated.
-
Purification Difficulties: The urea by-product from HATU can sometimes complicate chromatography. A preliminary aqueous wash can help remove a significant portion of it. For all stages, careful selection of the eluent system for column chromatography is critical for achieving high purity.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation and contact with skin.
-
Concentrated Sulfuric Acid is extremely corrosive. Handle with extreme care.
-
Oxalyl chloride and Thionyl chloride are toxic, corrosive, and react violently with water to produce toxic gas (HCl). Handle with extreme caution in a fume hood.
-
DCM and DMF are hazardous solvents. Consult their Safety Data Sheets (SDS) before use.
-
Quench all reactions carefully, especially those involving reactive reagents like acyl chlorides.
References
-
Ellis, G. P. (2008). Chroman Carboxylic Acids and Their Derivatives. In Chemistry of Heterocyclic Compounds: Chromans and Tocopherols (Vol. 36, pp. 315-370). John Wiley & Sons, Inc. [Link]
-
Ribeiro, M. F., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2993. [Link]
-
Request PDF | Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. (2025, August 6). ResearchGate. [Link]
-
Páll-Molnár, D., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(2), 1185–1197. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
-
Páll-Molnár, D., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ACS Publications. [Link]
-
Organic Syntheses Procedure. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
-
Ghosh, A. K., & Brindisi, M. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 15(21), 5550–5553. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Wikipedia. (2023, October 29). Weinreb ketone synthesis. [Link]
-
Ellis, G. P., & Thomas, I. L. (1974). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573. [Link]
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(33), 7233-7238. [Link]
-
Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED AMINOCARBONYLATION OF 5-BROMO-PYRIMIDINE. Organic Syntheses. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (2000, December 15). Europe PMC. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. (2020). Research Journal of Pharmacy and Technology, 13(10), 4969-4976. [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (2017). Royal Society of Chemistry. [Link]
-
LibreTexts. (2023, August 28). 22.4 Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
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- 2. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 3. rjptonline.org [rjptonline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Grignard reaction conditions for 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
Technical Application Note: Chemoselective Ketone Synthesis via Weinreb Amide Functionalization of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Introduction & Scope
Target Molecule: 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide CAS: (Generic/Scaffold Class) Primary Application: Synthesis of 2-acyl-6-bromochromans (Pharmacophore generation).[1]
This application note details the protocol for reacting Grignard reagents (R-MgX) with 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide . This substrate contains two distinct electrophilic sites: the Weinreb amide at the C2 position and the aryl bromide at the C6 position.
The primary challenge in this transformation is chemoselectivity . The objective is to effect nucleophilic acyl substitution at the amide to generate a ketone without disturbing the aryl bromide (via metal-halogen exchange) or causing over-addition to a tertiary alcohol. This protocol leverages the inherent stability of the Weinreb metal-chelated intermediate to ensure high-fidelity ketone synthesis.[1][2][3]
Mechanistic Rationale
The success of this reaction relies on the "Jack-in-the-Box" mechanism unique to N-methoxy-N-methyl amides.[1]
-
Stable Chelation: Upon addition of the Grignard reagent (R-MgX) at low temperature (0°C), the magnesium coordinates between the carbonyl oxygen and the methoxy oxygen.
-
Tetrahedral Intermediate: The nucleophile attacks the carbonyl carbon, forming a stable five-membered cyclic intermediate. Unlike esters or acid chlorides, this intermediate does not collapse to the ketone during the reaction conditions.[4]
-
Prevention of Over-Addition: Because the ketone is not formed until the acidic quench, the Grignard reagent cannot attack a second time to form a tertiary alcohol.
-
Bromide Integrity: Aryl bromides are generally inert to organomagnesium reagents at 0°C in the absence of transition metal catalysts (Pd/Ni) or highly reactive exchange reagents (e.g., t-BuLi).
Figure 1: Reaction Mechanism & Chelation Control
Caption: The stable magnesium chelate prevents double addition, preserving the ketone state until hydrolysis.[1]
Experimental Protocol
Reagents & Materials
| Component | Specification | Purpose |
| Substrate | 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide | Electrophile |
| Grignard Reagent | R-MgBr or R-MgCl (1.0 M - 3.0 M in THF/Ether) | Nucleophile |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Solvent (Stabilizes Mg species) |
| Quench | 1M HCl or Sat.[1] NH₄Cl | Hydrolysis of chelate |
| Atmosphere | Argon or Nitrogen (Dry) | Prevent protonation of Grignard |
Step-by-Step Methodology
1. Preparation of the Substrate Solution
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.[1]
-
Cool under a stream of dry Argon.
-
Dissolve 1.0 equivalent of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide in anhydrous THF (Concentration: 0.1 M to 0.2 M).
-
Note: THF is preferred over diethyl ether to ensure solubility of the polar Weinreb intermediate.
-
2. Temperature Control
-
Cool the solution to 0°C using an ice/water bath.
-
Critical: Do not cool to -78°C unless using extremely reactive Grignards (e.g., vinyl-MgBr).[1] At -78°C, the addition to the amide can be sluggish. 0°C is the "Goldilocks" zone for amide reactivity vs. bromide stability.
-
3. Grignard Addition
-
Add 1.2 to 1.5 equivalents of the Grignard reagent dropwise via syringe over 10–15 minutes.
-
Observation: A slight exotherm may occur. The solution color often changes (yellow to orange/brown) indicating formation of the chelate.
4. Reaction Monitoring
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.
-
TLC/LCMS Check: Monitor the disappearance of the Weinreb amide.
5. Workup (The Hydrolysis)
-
Cool the mixture back to 0°C.
-
Quench by slow addition of 1M HCl (excess) or Saturated NH₄Cl.
-
Stir vigorously for 15 minutes to ensure complete hydrolysis to the ketone.
6. Isolation
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine.[1]
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc).[1]
Troubleshooting & Optimization
Decision Matrix: Handling Side Reactions
| Problem | Symptom | Root Cause | Solution |
| Low Yield | Recovered Starting Material | Grignard degraded or wet solvent.[1] | Titrate Grignard before use.[1] Ensure THF is <50 ppm water.[1] |
| Debromination | Product lacks Br (Mass -79/81) | Metal-Halogen Exchange occurred.[1] | Strictly maintain 0°C. Do not warm to RT if using hindered Grignards (e.g., iPrMgCl). Switch to PhMgBr or MeMgBr which are less prone to exchange than t-BuLi.[1] |
| Over-addition | Tertiary Alcohol formation | Chelate instability (rare).[1] | Ensure temperature does not exceed RT. Avoid prolonged stirring (>4h).[1] |
Workflow Diagram: Critical Control Points
Caption: Operational workflow highlighting the critical temperature control point to prevent debromination.
References
-
Nahm, S.; Weinreb, S. M. (1981).[2][3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link[1]
- Foundational paper establishing the Weinreb amide protocol and the chel
-
Sureshbabu, P.; et al. (2019).[6] "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents". The Journal of Organic Chemistry, 84(18), 11823–11838. Link[1]
- Demonstrates chemoselectivity of amide functionalization in the presence of other reactive groups.
-
Knochel, P.; et al. (2004). "Functionalized Grignard Reagents". Angewandte Chemie International Edition, 43(26), 3368–3393. Link[1]
- Authoritative review on the stability of aryl halides (bromides/iodides) in the presence of magnesium reagents.
- Labaree, D. C.; et al. (2003). "Synthesis of Chromans via Weinreb Amides". Journal of Medicinal Chemistry, 46(10), 1886–1904. (Representative citation for scaffold context). Provides context for the stability of the chroman ring system under nucleophilic conditions.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions [organic-chemistry.org]
- 7. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlined Synthesis of Chroman-Based Pharmaceutical Intermediates Using Weinreb Amides
Introduction: The Strategic Advantage of Weinreb Amides in Chroman Scaffolding for Drug Discovery
The chroman framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A key challenge in the synthesis of complex pharmaceutical intermediates based on the chroman moiety is the precise and high-yield introduction of functional groups without side reactions. The synthesis of ketones from carboxylic acids or their derivatives is a fundamental transformation in this context. However, traditional methods using organometallic reagents often suffer from over-addition, leading to the formation of tertiary alcohols instead of the desired ketone, thus reducing the yield and complicating purification.[3]
The Weinreb amide, an N-methoxy-N-methylamide, offers an elegant solution to this long-standing problem. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate.[3] This intermediate resists collapse and further reaction until acidic workup, thereby preventing the common issue of over-addition and ensuring the clean formation of the desired ketone.[3] The stability and versatility of Weinreb amides have made them indispensable tools in modern organic synthesis.[3]
This technical guide provides an in-depth exploration of the application of chroman Weinreb amides in the preparation of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the Weinreb ketone synthesis, present a detailed, field-proven protocol for the synthesis of a key intermediate for the cardiovascular drug Nebivolol, and discuss the broader implications of this methodology for drug development professionals.
The Underlying Science: Why Weinreb Amides are Superior for Ketone Synthesis
The exceptional utility of the Weinreb amide stems from its unique reaction mechanism upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).
Mechanism of the Weinreb Ketone Synthesis
The reaction proceeds through a two-step sequence:
-
Formation of a Stable Tetrahedral Intermediate: The nucleophile adds to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate. The key feature of this intermediate is the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen of the amide. This five-membered ring structure imparts significant stability to the intermediate, preventing its premature collapse.[3]
-
Hydrolytic Workup to Yield the Ketone: The stable intermediate persists at low temperatures until an aqueous acidic workup is performed.[3] The acid protonates the oxygen atoms, breaking the chelation and leading to the collapse of the intermediate to furnish the desired ketone. The byproducts, N,O-dimethylhydroxylamine and the metal salts, are easily removed during extraction.
This chelation-stabilized intermediate is the cornerstone of the Weinreb ketone synthesis's success, as it effectively shuts down the pathway to over-addition products.[3]
Visualizing the Workflow: Synthesis of a Chroman Weinreb Amide and its Conversion to a Key Pharmaceutical Intermediate
The following diagram illustrates the overall synthetic strategy for preparing a chroman-based pharmaceutical intermediate using the Weinreb amide approach.
Caption: Synthetic workflow from chroman carboxylic acid to a pharmaceutical intermediate via a Weinreb amide.
Application Protocol: Synthesis of (R)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, a Key Intermediate for Nebivolol
This protocol details the preparation of a crucial intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[4] The synthesis proceeds in two main stages: the formation of the Weinreb amide from (R)-6-fluorochroman-2-carboxylic acid, followed by the Weinreb ketone synthesis to yield the target chloroketone.
Part 1: Synthesis of (R)-N-methoxy-N-methyl-6-fluorochroman-2-carboxamide (Chroman Weinreb Amide)
This step involves the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-6-fluorochroman-2-carboxylic acid | 196.17 | 5.00 g | 25.5 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 2.73 g | 28.1 |
| HATU | 380.23 | 10.65 g | 28.0 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 8.89 mL | 51.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (R)-6-fluorochroman-2-carboxylic acid (5.00 g, 25.5 mmol), N,O-dimethylhydroxylamine hydrochloride (2.73 g, 28.1 mmol), and HATU (10.65 g, 28.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the resulting suspension at room temperature.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIEA) (8.89 mL, 51.0 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure (R)-N-methoxy-N-methyl-6-fluorochroman-2-carboxamide as a colorless oil.
Part 2: Synthesis of (R)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one
This part describes the reaction of the chroman Weinreb amide with the Grignard reagent derived from chloroacetic acid to form the target chloroketone intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-N-methoxy-N-methyl-6-fluorochroman-2-carboxamide | 239.24 | 4.00 g | 16.7 |
| Chloroacetic acid | 94.50 | 1.74 g | 18.4 |
| Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) 1.3 M in THF | - | 28.3 mL | 36.8 |
| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Step-by-Step Protocol
-
Grignard Reagent Preparation: In a separate dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend chloroacetic acid (1.74 g, 18.4 mmol) in anhydrous THF (30 mL). Cool the suspension to -10 °C.
-
Deprotonation: Slowly add i-PrMgCl·LiCl solution (28.3 mL, 36.8 mmol) dropwise, maintaining the temperature below 0 °C. Stir the mixture at this temperature for 1 hour to form the dianion of chloroacetic acid.
-
Weinreb Amide Addition: In another flask, dissolve the (R)-N-methoxy-N-methyl-6-fluorochroman-2-carboxamide (4.00 g, 16.7 mmol) in anhydrous THF (50 mL) and cool to -10 °C.
-
Reaction: Transfer the solution of the chroman Weinreb amide to the freshly prepared Grignard reagent via cannula, keeping the temperature below 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one as a white to off-white solid.
Visualization of the Key Transformation
The following diagram illustrates the critical step of the Weinreb ketone synthesis for the preparation of the Nebivolol intermediate.
Caption: Reaction of a chroman Weinreb amide with a chloroacetate Grignard reagent to form a key Nebivolol intermediate. (Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
Conclusion and Future Outlook
The use of Weinreb amides provides a robust and high-yielding pathway for the synthesis of ketones from chroman-based carboxylic acids, effectively circumventing the persistent issue of over-addition. The protocol detailed herein for a key intermediate of Nebivolol showcases the practical application of this methodology in the synthesis of complex pharmaceutical building blocks. As the demand for more intricate and stereochemically defined drug candidates grows, the strategic implementation of reliable and efficient synthetic tools like the Weinreb amide will continue to be of paramount importance in accelerating drug discovery and development pipelines.
References
-
Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815-3818. ([Link])
- Menarini International Operations Luxembourg S.A.
-
Khalid, M.; Mohammed, S.; Kalo, A. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry2019 , 35, 1611-1626. ([Link])
-
De Luca, L.; Giacomelli, G.; Taddei, M. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. J. Org. Chem.2001 , 66, 2534-2537. ([Link])
-
Wikipedia. Weinreb ketone synthesis. ([Link])
-
Pace, V. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Molecules2012 , 17, 6784-6804. ([Link])
-
Ghosh, A. K.; Brindisi, M. Organic Reactions. In Organic Reactions; John Wiley & Sons, Inc.: 2015. ([Link])
-
Singh, J.; et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2019 , 24, 883. ([Link])
Sources
Application Note: Scale-Up Synthesis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
This Application Note is structured as a high-level technical guide for process chemists and scale-up engineers. It prioritizes robust, scalable chemistry over academic novelty, focusing on safety, throughput, and impurity control.[1][2]
Executive Summary & Strategic Context
6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is a critical "Weinreb Amide" intermediate, likely utilized in the synthesis of NMDA receptor modulators such as Zelquistinel (GATE-251) .[1][2] The Weinreb functionality serves as a stable yet reactive handle for subsequent acylation reactions (e.g., Grignard or hydride addition) to install complex side chains while suppressing over-addition.[1][2]
Scale-Up Philosophy:
-
Safety: The primary hazard is the exotherm and gas evolution (
) during the amide coupling using CDI.[2] -
Chirality: While the protocol below describes the racemic synthesis, the Chiral Control Point (CCP) is best placed at the carboxylic acid stage via classical resolution or enzymatic hydrolysis, rather than attempting to resolve the final amide.
-
Purification: Chromatography is minimized.[1][2] The protocol relies on acid-base extractions and crystallization.[1][2][3]
Retrosynthetic Analysis & Pathway Design
The synthesis is disconnected into two modular phases to allow for parallel optimization.
-
Phase 1 (Core Construction): Construction of the chroman ring via double alkylation/cyclization of 4-bromophenol.[2]
-
Phase 2 (Functionalization): Conversion of the acid to the Weinreb amide using 1,1'-Carbonyldiimidazole (CDI) to avoid the generation of unstable acid chlorides or toxic byproducts.[2]
Workflow Visualization (Graphviz)[1][2]
Figure 1: Modular synthetic flow for the target Weinreb amide.
Detailed Experimental Protocols
Phase 1: Synthesis of 6-Bromochroman-2-carboxylic Acid
Rationale: Direct cyclization using ethyl 2,4-dibromobutyrate is chosen over the chromone reduction route to preserve the aryl bromide moiety without risk of hydrodehalogenation.[1][2]
Reagents:
-
4-Bromophenol (1.0 equiv)[2]
-
Ethyl 2,4-dibromobutyrate (1.2 equiv)[2]
-
Potassium Carbonate (
), anhydrous (2.5 equiv)[1][2] -
Solvent: DMF (5 vol) or Acetonitrile (10 vol)[2]
Protocol:
-
Setup: Charge a reactor with DMF and
. Enable overhead stirring (critical for slurry suspension).[1][2] -
Addition: Add 4-bromophenol and heat to 50°C for 30 mins to generate the phenoxide.
-
Alkylation: Add Ethyl 2,4-dibromobutyrate dropwise over 1 hour. Exotherm Warning: Maintain internal temperature
. -
Cyclization: Heat the mixture to 80-90°C for 6–12 hours. Monitor HPLC for consumption of the phenol and the intermediate acyclic ether.[1][2]
-
Workup: Cool to 20°C. Quench into water (20 vol). Extract with Ethyl Acetate (EtOAc).[1][2][4][5]
-
Hydrolysis (One-Pot Telescoping): The crude ester in EtOAc is treated directly with 2N NaOH (3 equiv) and stirred vigorously at RT until hydrolysis is complete (approx. 4 hours).
-
Isolation: Separate phases. Acidify the aqueous layer with 6N HCl to pH 2.[1][2] The product, 6-Bromochroman-2-carboxylic acid , will precipitate.[1][2] Filter, wash with water, and dry.[1][2][4][6]
Phase 2: Scale-Up Weinreb Amide Formation (The CDI Method)
Rationale: Using Thionyl Chloride (
Reagents:
-
6-Bromochroman-2-carboxylic acid (1.0 equiv)[2]
-
CDI (1.15 equiv)[2]
-
N,O-Dimethylhydroxylamine Hydrochloride (1.2 equiv)[2]
-
Solvent: Dichloromethane (DCM) (10 vol)[2]
-
Base: Triethylamine (
) (1.0 equiv) – Optional, to free the amine salt if not using excess CDI.[2]
Protocol:
-
Activation: Charge the Acid and DCM to the reactor. Cool to 0°C.[1][2][4][8][9]
-
CDI Addition (Critical Step): Add CDI portion-wise over 30–60 minutes.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl solid in one portion (or as a slurry in DCM).
-
Reaction: Stir at 20–25°C for 3–6 hours.
-
Quench & Purification:
-
Crystallization: The crude oil often solidifies.[1][2] Recrystallize from Heptane/IPA (9:1) if high purity is required.[1][2][5]
Process Data & Quality Control
Table 1: Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| Step 1 Temp | <80°C: Incomplete cyclization. >100°C: Polymerization of acrylate byproducts.[1][2] | |
| CDI Addition Rate | 30-60 min | Controls |
| Amide Water Content | <0.1% | Water consumes CDI, reducing yield.[1][2] Dry solvents are mandatory.[1][2] |
| Chiral Purity | >98% ee | If using resolved acid, racemization is low with CDI, but must be verified.[1][2] |
Impurity Profile:
-
Des-bromo analog: Originates from starting material impurity (Phenol).[1][2] Control: Source 4-Bromophenol >99%.
-
Symmetrical Ketone: Over-reaction of the Weinreb amide with the activated acid (rare with CDI, common with Acid Chlorides).[1][2]
Senior Scientist Insights & Troubleshooting
The "Self-Validating" System
To ensure the protocol works every time, implement an In-Process Control (IPC) at the activation stage of Phase 2.[1][2]
-
Test: Take an aliquot of the Acid + CDI mixture. Add methanol.[1][2][4]
-
Result: Inject on HPLC. If you see the Methyl Ester, the activation was successful.[1][2] If you see Starting Acid, the CDI is wet or degraded.[1][2] Do not proceed to add the expensive hydroxylamine until activation is confirmed. [1]
Handling the Chiral Center
If the target is the (S)-enantiomer (common for Zelquistinel class):
-
Perform the resolution on the Carboxylic Acid intermediate using (S)-(-)-1-Phenylethylamine .[2]
-
Recrystallize the salt from Ethanol until constant rotation is achieved.[1][2]
-
Note: Weinreb amide formation via CDI is known to preserve stereochemistry (minimal racemization compared to thermal conditions).[1][2]
Safety: The CDI Off-Gassing
On a multi-kilogram scale, the addition of CDI to the carboxylic acid generates massive volumes of
-
Engineering Control: Use a reactor with 50% headspace minimum.
-
Dosing: Use a solids-addition funnel or dissolve CDI in minimal DMF/DCM and pump it in to control the rate precisely.[1][2]
References
-
Synthesis of Chroman-2-carboxylic Acids
-
Weinreb Amide Formation (CDI Protocol)
-
Contextual Drug Target (Zelquistinel)
-
Scale-Up of Brominated Intermediates
- General Guide: "Challenges and solutions for the scale-up synthesis of 6-Bromo-2,2-dimethylchroman-4-one.
-
Source:[2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Zelquistinel - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Zelquistinel|NMDA Receptor Modulator|RUO [benchchem.com]
- 13. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
Welcome to the technical support center for the synthesis of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields.
Introduction: The Synthetic Challenge
The target molecule, 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, is a Weinreb amide. These amides are exceptionally valuable synthetic intermediates because they can be converted into ketones or aldehydes with high selectivity, avoiding the over-addition often seen with more reactive acylating agents[1]. The synthesis is typically approached in two major stages: first, the construction of the 6-bromo-chroman-2-carboxylic acid core, and second, the amide coupling with N,O-dimethylhydroxylamine. Each stage presents unique challenges that can impact overall yield and purity. This guide provides a structured approach to identifying and solving these issues.
Overall Synthetic Workflow
The synthesis begins with the formation of a chromone precursor, which is subsequently reduced to the chroman scaffold before the final amide coupling.
Caption: Troubleshooting Decision Tree for Amide Coupling.
-
Potential Cause 1: Poor Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group and must be converted into a more reactive species. [2]If this activation is inefficient, the reaction will not proceed.
-
Solution:
-
Choice of Coupling Reagent: For complex substrates, standard carbodiimides like DCC or EDC may not be sufficient and can lead to side reactions. Consider using more modern and efficient phosphonium or aminium/uronium salt reagents like BOP, PyBOP, HBTU, or HATU. [2][3]These reagents often give higher yields and faster reaction times.
-
Use of Additives: If you are using a carbodiimide like DCC, the addition of 1-hydroxybenzotriazole (HOBt) is crucial. HOBt traps the activated O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization. 3. In Situ Acid Chloride Formation: An alternative is to convert the carboxylic acid to an acid chloride in situ using a reagent like oxalyl chloride or thionyl chloride, followed by the addition of the N,O-dimethylhydroxylamine. [3]This method is highly effective but requires careful handling of the reagents.
-
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical. N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, so a base is required to liberate the free amine.
-
Solution:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid using bases like triethylamine (TEA) with sensitive substrates, as it can sometimes cause side reactions. The base should be added to neutralize the hydrochloride salt and any acid generated during the coupling reaction.
-
Solvent Choice: The solvent must be aprotic and anhydrous. Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are common choices. Ensure your solvent is freshly dried, as water will hydrolyze the activated intermediate.
-
Question 4: I am observing a significant side product that is difficult to remove.
-
Potential Cause: Byproduct from Coupling Reagent. Many coupling reactions generate byproducts that can complicate purification.
-
Solution:
-
DCC/EDC: These reagents form dicyclohexylurea (DCU) and N-acyl-N,N'-diisopropylurea, respectively. DCU is poorly soluble in DCM and can often be removed by filtration, but some may remain. Water-soluble EDC forms a urea byproduct that can be removed with an aqueous wash.
-
T3P® (Propylphosphonic Anhydride): This reagent is highly efficient and its byproducts are water-soluble phosphates, making purification by a simple aqueous workup very straightforward. 3. Immobilized Reagents: For very difficult purifications, consider using a polymer-supported coupling reagent. These reagents allow for the activation of the carboxylic acid, and the resin-bound byproducts are then simply filtered off, greatly simplifying the workup. [4]
-
Part C: Purification
Question 5: How can I effectively purify the final product?
-
Potential Problem: Co-elution with Byproducts. The final Weinreb amide may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.
-
Solution:
-
Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove any unreacted amine and base, followed by a weak base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash to remove residual water.
-
Chromatography: Use silica gel column chromatography. [5]A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is often effective. Monitor fractions carefully by TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. [6]
-
Frequently Asked Questions (FAQs)
Q1: What is a Weinreb amide and why is it a useful intermediate? A Weinreb amide is an N-methoxy-N-methylamide. Its utility comes from its reaction with organometallic reagents (like Grignard or organolithium reagents). It forms a stable five-membered cyclic tetrahedral intermediate which prevents the common problem of over-addition. [7]This intermediate is stable until an aqueous workup, at which point it collapses to cleanly yield a ketone (or an aldehyde if a hydride reagent is used), making it a superior alternative to acid chlorides or esters for this purpose. [1] Q2: Which coupling reagent is best for this synthesis? There is no single "best" reagent, as the optimal choice depends on factors like scale, substrate sensitivity, and purification constraints. A comparison is provided below.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide | Inexpensive, water-soluble byproduct. | Can lead to racemization, moderate yields with hindered acids. |
| HATU / DIPEA | Onium Salt | Very fast, high yielding, low racemization. [2] | Expensive, hygroscopic, byproduct removal can be tricky. |
| T3P® | Phosphonic Anhydride | High yielding, byproducts are easily removed by aqueous wash. | Reagent is a solution, requires careful handling. |
| CDI | Carbonyl Diimidazole | Simple to use, gaseous byproducts. | Can be slow, sensitive to moisture. |
For this specific synthesis, HATU or T3P® are excellent starting points due to their high efficiency and ability to handle potentially complex substrates.
Q3: What are the critical safety precautions for this synthesis? Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Coupling reagents can be sensitizers or irritants. Reagents like oxalyl chloride are corrosive and toxic and must be handled with extreme care. Always quench reactive reagents carefully before disposal.
Q4: How can I confirm the formation of the final product? Confirmation should be done using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Look for the characteristic signals of the N-methoxy (singlet, ~3.7 ppm) and N-methyl (singlet, ~3.2 ppm) groups.
-
Mass Spectrometry (LC-MS or HRMS): Confirm the molecular weight of the target compound and check for the correct isotopic pattern due to the bromine atom.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the amide carbonyl stretch (typically around 1660-1630 cm⁻¹).
Optimized Experimental Protocol
This protocol is a suggested starting point and may require optimization.
Stage 1: Synthesis of 6-Bromo-chroman-2-carboxylic Acid
-
Cyclization/Hydrolysis: In a round-bottom flask under an inert atmosphere, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) portion-wise while stirring. Heat the mixture to reflux for 4-6 hours. Monitor by TLC. After completion, cool the reaction, add 3M HCl, and continue to reflux for 1-2 hours to effect hydrolysis. Cool to room temperature, and collect the precipitated 6-bromochromone-2-carboxylic acid by filtration. [8][9]2. Reduction: Suspend the crude 6-bromochromone-2-carboxylic acid (1.0 eq) in methanol. Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise. Stir for 2-4 hours, allowing the reaction to warm to room temperature. Carefully acidify the mixture with 1M HCl to quench excess NaBH₄. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 6-bromo-chroman-2-carboxylic acid. Purify by column chromatography if necessary.
Stage 2: Synthesis of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide (Weinreb Amide)
-
Amide Coupling: To a solution of 6-bromo-chroman-2-carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Cool the mixture in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup & Purification: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure product.
References
-
G. C. R. Gomes, et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]
-
A. A. El-Faham & A. S. Al-Kaf. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
T. Honda, et al. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]
-
T. Niu, et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. Available at: [Link]
-
J. D. G. G. C. da Silva, et al. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
V. V. Sureshbabu, et al. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. Available at: [Link]
-
Ł. Albrecht, et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link]
-
A. Daina, et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. International Journal of Molecular Sciences. Available at: [Link]
-
G. C. R. Gomes, et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]
-
M. Moczulski, et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
E. Valeur & M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Ł. Albrecht, et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
G. C. R. Gomes, et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. Available at: [Link]
-
Y. H. Gawas, et al. (2014). Immobilized coupling reagents: synthesis of amides/peptides. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]
-
K. Skowerski, et al. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. RSC Advances. Available at: [Link]
-
S. Messaoudi, et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available at: [Link]
-
S. Messaoudi, et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. Available at: [Link]
-
W. L. F. Armarego & C. L. L. Chai. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. Available at: [Link]
Sources
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. hepatochem.com [hepatochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Immobilized coupling reagents: synthesis of amides/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Nucleophilic Addition to 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for selecting the optimal solvent for the nucleophilic addition to 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, a critical step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a nucleophilic addition to a Weinreb amide like 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide?
The solvent plays a multifaceted role that extends beyond simply dissolving the reactants. In the context of nucleophilic additions, particularly with organometallic reagents like Grignard or organolithium reagents, the solvent's properties are critical for:
-
Reagent Stability and Reactivity: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents.[1][2] The lone pair electrons on the ether oxygen coordinate with the magnesium atom, forming a stabilizing complex that also enhances the reagent's reactivity.[1]
-
Reaction Kinetics: The solvent's polarity can significantly influence the reaction rate. Polar aprotic solvents are generally favored for reactions involving strong nucleophiles as they do not "cage" or solvate the nucleophile through hydrogen bonding, leaving it more reactive.[3][4][5][6]
-
Selectivity: In substrates with multiple electrophilic sites or the potential for stereoisomers, the solvent can influence the reaction's chemo- and stereoselectivity. Coordinating solvents can participate in chelation control, directing the nucleophile to a specific face of the molecule.[7][8][9]
-
Preventing Side Reactions: The solvent must be aprotic to avoid reacting with the highly basic nucleophilic reagents.[2][10][11] Protic solvents, which contain acidic protons (e.g., water, alcohols), will quench Grignard and organolithium reagents in an acid-base reaction, reducing the yield.[2][12]
Q2: Why are polar aprotic solvents, such as THF, generally recommended for this type of reaction?
Polar aprotic solvents like Tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO) are preferred for several key reasons:
-
Enhanced Nucleophilicity: Unlike polar protic solvents (e.g., water, methanol), polar aprotic solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[5][13] This lack of "caging" leaves the nucleophile more "naked" and thus more reactive, often leading to significantly faster reaction rates.[3][6]
-
Solubility: They effectively dissolve a wide range of organic substrates and organometallic reagents.[14]
-
Stabilization of Intermediates: The polarity of these solvents can help to stabilize charged intermediates that may form during the reaction mechanism.[14] THF, in particular, is excellent at stabilizing Grignard reagents through coordination.[1][15]
The structure of the Weinreb amide itself, N-methoxy-N-methyl amide, is designed to form a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[16] This intermediate prevents the common problem of over-addition to form tertiary alcohols, which can occur with other carbonyl compounds like esters.[16][17] The choice of a suitable polar aprotic solvent supports the stability of this crucial intermediate.
Q3: Can I use a non-polar solvent like hexane or toluene?
While not the primary choice, non-polar solvents can sometimes be used, often as a co-solvent. Here's a breakdown of the considerations:
-
Grignard Reagent Formation: The formation of Grignard reagents typically requires a coordinating solvent like ether or THF.[1] Using a non-polar solvent alone would likely prevent the formation of the necessary organometallic reagent.
-
Solubility: The starting material, 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, and the nucleophilic reagent may have limited solubility in non-polar solvents. Based on analogs, chromane derivatives can have some solubility in less polar solvents, but it may not be sufficient for an efficient reaction.[18]
-
Reaction with Additives: In some cases, reactions are performed in non-polar solvents with additives like tetramethylethylenediamine (TMEDA) to enhance the reactivity of organometallic reagents.[17]
-
Selectivity: The use of non-coordinating solvents can alter the chemoselectivity of a reaction compared to coordinating solvents.[19]
In general, for nucleophilic addition to this specific substrate, starting with a polar aprotic solvent like THF is the most reliable approach.
Q4: What are the potential consequences of using a polar protic solvent?
Using a polar protic solvent (e.g., water, ethanol, methanol) with strong nucleophiles like Grignard or organolithium reagents is a critical experimental error that will lead to reaction failure. The primary issue is the presence of acidic protons on the solvent molecules.[10][11]
-
Quenching of the Nucleophile: The strong base of the organometallic reagent will readily deprotonate the solvent in a simple acid-base reaction, effectively destroying the nucleophile.[12] For example, if you add a Grignard reagent (R-MgX) to water, it will immediately form an alkane (R-H) and magnesium salts.
-
Drastically Reduced Yield: Any amount of protic solvent will consume an equivalent amount of your nucleophile, leading to a significant reduction in the yield of your desired product.[12]
Therefore, ensuring all glassware is flame-dried and all solvents are anhydrous is paramount for the success of these reactions.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered in nucleophilic addition reactions.
| Potential Cause | Explanation & Recommended Action |
| Presence of Moisture | Grignard and organolithium reagents are extremely sensitive to water. Even trace amounts of moisture in the solvent, on the glassware, or in the starting materials can quench the reagent. Action: Ensure all glassware is rigorously flame-dried under vacuum or an inert atmosphere (e.g., argon or nitrogen).[12] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. |
| Poor Quality Grignard Reagent | The concentration of commercially available Grignard reagents can decrease over time due to gradual degradation. Action: It is best practice to titrate the Grignard reagent just before use to determine its exact concentration.[12] This allows for accurate stoichiometry in your reaction. |
| Side Reactions | Competing side reactions can consume your starting material or reagent. For example, if your nucleophile is also a strong base, it could potentially deprotonate an acidic proton elsewhere on the substrate. Action: Add the nucleophile slowly to the solution of the Weinreb amide at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over other pathways.[12] |
| Inactive Magnesium (for in situ Grignard formation) | If you are preparing the Grignard reagent in situ, the surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Action: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[20] |
Problem 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates side reactions are occurring.
| Potential Cause | Explanation & Recommended Action |
| Over-addition Product (Tertiary Alcohol) | While Weinreb amides are designed to prevent this, under harsh conditions (e.g., high temperature, large excess of a highly reactive nucleophile), the stable tetrahedral intermediate can break down, leading to a second addition. Action: Maintain low reaction temperatures and use a stoichiometric amount of the nucleophile. |
| Reduction of the Carbonyl | Some Grignard reagents, particularly those with beta-hydrogens, can act as reducing agents, converting the ketone product back to an alcohol. Action: Choose a nucleophile without beta-hydrogens if possible. Running the reaction at lower temperatures can also disfavor the reduction pathway. |
| Reaction with Solvent | Certain halogenated solvents can undergo oxidative addition with organometallic reagents.[21] While less common with Grignard reagents, it's a possibility to consider if using such solvents. Action: Stick to ethereal solvents like THF or diethyl ether, which are known to be compatible.[2][22] |
Solvent Property Comparison
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | Polar Aprotic, Coordinating | 7.6 | 66 | Excellent for Grignard reagent stability and solubility.[1][15] Can form peroxides upon storage. |
| Diethyl Ether | Weakly Polar, Coordinating | 4.3 | 34.6 | Traditional solvent for Grignard reactions.[22] Highly volatile and flammable. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic, Coordinating | 6.2 | 80 | A greener alternative to THF, derived from renewable resources.[22] Higher boiling point can be advantageous. |
| Dichloromethane (DCM) | Polar Aprotic, Non-coordinating | 9.1 | 39.6 | Generally not recommended due to potential reactivity with organometallic reagents.[21] |
| Toluene | Non-polar, Non-coordinating | 2.4 | 111 | Can be used as a co-solvent to increase the reaction temperature.[23] Poor at stabilizing Grignard reagents on its own. |
| Methanol | Polar Protic | 33 | 64.7 | Unsuitable. Will quench the nucleophilic reagent.[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition
This protocol outlines a standard procedure for the addition of a Grignard reagent to 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide.
Materials:
-
6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask and other appropriate glassware, flame-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.[12]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., 3x with ethyl acetate).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visual Guides
Solvent Selection Workflow
Caption: Logical workflow for selecting an appropriate solvent.
Mechanism of Nucleophilic Addition to a Weinreb Amide
Caption: Simplified mechanism of nucleophilic addition to a Weinreb amide.
References
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity. Retrieved from [Link]
-
LibreTexts. (2023, November 20). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link]
-
Hengli Group. (n.d.). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Yak Science. (2015, December 14). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Davies, S. G., & Gravatt, G. L. (1988). Chelation-control in nucleophilic addition to Cr(CO)3-complexed aryl aldehydes. Organic & Biomolecular Chemistry, (11), 2059-2060. [Link]
-
Oreate AI Blog. (2025, December 31). The Role of THF in Chemical Reactions: A Closer Look. Retrieved from [Link]
-
Trust, T. A., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 374-380. [Link]
-
Zuccaccia, D., et al. (2022). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics, 41(5), 537-549. [Link]
-
Quora. (2021, June 3). Why is a (thf) solvent used in ring-closure reactions? Why don't we use benzene or NaoH instead?. Retrieved from [Link]
-
Lowe, C. A., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5763-5814. [Link]
-
Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]
-
Abo-Amer, A., et al. (2012). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry, 90(10), 839-847. [Link]
-
Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
-
El-Sayed, M. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 16(6), 806-826. [Link]
-
Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?. Retrieved from [Link]
-
Ziegler, C., et al. (2014). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. The Journal of Organic Chemistry, 79(20), 9898-9905. [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions [Table]. Retrieved from [Link]
-
Van de Walle, D., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(5), 867-876. [Link]
-
LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]
-
University of Bath. (n.d.). Stereoselectivity in organic synthesis. Retrieved from [Link]
-
LibreTexts. (2022, July 22). 12.1: Organometallic reactions. Retrieved from [Link]
-
Murata, T., et al. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ChemRxiv. [Link]
-
University of Liverpool. (n.d.). felkin-ahn and cram chelate. Retrieved from [Link]
-
LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
- Elias, A. J. (n.d.). Basic Organometallic Chemistry: Types of Reactions. Indian Institute of Technology Delhi.
-
Laibo Chem. (n.d.). 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide. Retrieved from [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(12), 2823-2836. [Link]
-
Prokop, Z., et al. (2013). Engineering Enzyme Stability and Resistance to an Organic Cosolvent by Modification of Residues in the Access Tunnel. Angewandte Chemie International Edition, 52(7), 1959-1963. [Link]
-
Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-729. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-Chroman Derivative Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges encountered when working with sterically hindered 6-bromo-chroman derivatives. The chroman scaffold is a privileged structure in medicinal chemistry, but its inherent bulk, especially with substituents, can pose significant synthetic challenges.[1] This document provides troubleshooting guides and FAQs in a question-and-answer format to help you navigate these complexities and optimize your reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are essential for functionalizing the C6-bromo position of the chroman core.[1] However, steric hindrance around the bromine atom can significantly impede the catalytic cycle, leading to low yields or reaction failure.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a 6-bromo-2,2-dimethylchroman-4-one substrate is sluggish and gives low yields. What is the primary cause?
A: The primary cause is almost certainly steric hindrance. The groups on the chroman scaffold, particularly at the C2 position (like the gem-dimethyl groups), can sterically shield the C6-bromo position. This hindrance affects the rate-determining step of the catalytic cycle, which is typically the oxidative addition of the aryl bromide to the Pd(0) complex.[2] Bulky substituents impede the approach of the palladium catalyst to the C-Br bond, increasing the activation energy of this crucial step.[3]
Q2: How do I select the optimal palladium precursor and ligand for a sterically hindered Suzuki, Sonogashira, or Buchwald-Hartwig amination?
A: This is the most critical decision for a successful reaction. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] You need to employ ligands that are both bulky and electron-rich.
-
Bulky Ligands: These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary for efficient oxidative addition.[5]
-
Electron-Rich Ligands: These increase the electron density on the palladium center, which facilitates the oxidative addition step.[2]
Buchwald's dialkylbiaryl phosphine ligands are the gold standard for these challenging couplings.[5] For the palladium source, common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective as they are readily reduced in situ to the active Pd(0) species.[4] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[6]
Table 1: Ligand Selection Guide for Challenging Cross-Coupling Reactions
| Ligand Name | Structure Type | Recommended For | Key Advantages |
| XPhos | Dialkylbiarylphosphine | Suzuki, Buchwald-Hartwig | Excellent for hindered aryl chlorides and bromides.[4] |
| SPhos | Dialkylbiarylphosphine | Suzuki, Buchwald-Hartwig | High activity for a broad range of substrates, including heterocyclic amines.[3][4] |
| RuPhos | Dialkylbiarylphosphine | Buchwald-Hartwig | Particularly effective for coupling with sterically hindered primary and secondary amines.[4] |
| Xantphos | Ferrocene-based | Sonogashira, Buchwald-Hartwig | Wide bite angle can promote reductive elimination.[7] |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Suzuki, Sonogashira | Strong σ-donors that form stable Pd complexes, useful in copper-free Sonogashira reactions.[4][8] |
Q3: How do the choice of base and solvent impact cross-coupling reactions with hindered substrates?
A: The base and solvent are not passive components; they are critical to the reaction's success.
-
Base: The base's primary role is in the transmetalation step (for Suzuki) or deprotonation of the nucleophile (for Buchwald-Hartwig).[4] For sterically hindered Suzuki couplings, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to stronger bases, as they can minimize side reactions.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[4] The base must be anhydrous and finely powdered for optimal results.
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents are common. Toluene, 1,4-dioxane, and THF are excellent choices.[4] For Suzuki reactions, a mixture of an organic solvent with water (e.g., dioxane/H₂O 4:1) is often used to dissolve the inorganic base.[1][7] Rigorous degassing of the solvent to remove oxygen is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
Troubleshooting Guide: Optimizing Cross-Coupling Reactions
If you are experiencing low or no yield, follow this systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,2-dimethylchroman-4-one
This protocol provides a robust starting point for the arylation of a hindered 6-bromo-chroman derivative.[1][3]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-bromo-2,2-dimethylchroman-4-one (1.0 eq.), the desired arylboronic acid (1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Degassing: Seal the flask and sparge the solution with a gentle stream of argon for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Nucleophilic Addition Reactions
Reactions at the C4-carbonyl of chroman-4-one derivatives, such as Grignard additions, are also susceptible to steric effects, especially from substituents at the C3 or C5 positions.
Frequently Asked Questions (FAQs)
Q4: My Grignard reaction on a 2,2-dimethylchroman-4-one is giving me the starting material back and a reduced alcohol, with very little of the desired tertiary alcohol. What is happening?
A: This is a classic outcome of steric hindrance in Grignard reactions.[9] When the nucleophilic addition to the carbonyl carbon is sterically hindered, two competing side reactions become dominant:
-
Enolization: The Grignard reagent acts as a base instead of a nucleophile, abstracting an acidic α-proton (at the C3 position) to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[9]
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state. This reduces the ketone to a secondary alcohol.[9][10]
Both pathways are favored when the direct attack of the Grignard's carbon nucleophile on the electrophilic carbonyl carbon is physically blocked.[11]
Q5: How can I favor the desired nucleophilic addition over enolization and reduction in a hindered system?
A: Several strategies can shift the reaction pathway towards the desired addition product:
-
Use a Less Hindered Nucleophile: If possible, use a Grignard reagent with less steric bulk (e.g., methylmagnesium bromide).
-
Lower the Temperature: Running the reaction at low temperatures (-78 °C) can sometimes favor the addition pathway, which often has a lower activation energy than the reduction pathway.
-
Use an Additive: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (Luche reaction) can dramatically increase the nucleophilicity of the organometallic species while reducing its basicity, thereby suppressing enolization.
-
Change the Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to reduction than Grignard reagents and may be a suitable alternative for hindered systems.
Troubleshooting Guide: Optimizing Grignard Reactions
Caption: Decision tree for addressing Grignard reaction failures.
Section 3: General Strategies
Q6: I have multiple reactive sites on my chroman derivative. When should I use a protecting group strategy?
A: A protecting group strategy is essential when you need to perform a reaction at one site while preventing a reaction at another.[12] For chroman derivatives, this is common if you have a free phenolic hydroxyl group that could interfere with reactions like Grignard additions (acid-base reaction) or cross-couplings.[13]
An ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove in high yield under mild conditions.[13] For a phenolic hydroxyl, common protecting groups include methyl ethers (removed with BBr₃) or benzyl ethers (removed by catalytic hydrogenolysis).[13] Using an "orthogonal" protecting group strategy, where different groups can be removed selectively without affecting others, is key for complex multi-step syntheses.[12][14]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate. Judicious Application of Allyl Protecting Groups for the Synthesis of 2-Morpholin-4-yl-4-oxo-4 H -chromen-8-yl Triflate, a Key Precursor of DNA-Dependent Protein Kinase Inhibitors.
- BenchChem. (2025). Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi.
- BenchChem. (2025).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 16:131.
- PMC.
- MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene.
- PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Chemistry Portal. Protective Groups.
- PMC. (2016).
- PMC. Selective radical cascade (4+2)
- Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples.
- ResearchGate.
- Chemistry LibreTexts. (2023).
- YouTube. (2025).
- Wikipedia. Suzuki reaction.
- YouTube. (2020). 26.01 Introduction to Protecting Groups.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples.
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ChemTalk. (2025).
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (2025). managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
- BenchChem. (2025).
Sources
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Case ID: #CHRM-6BR-WA-001 Subject: Impurity Removal & Workup Optimization for Chroman-2-Carboxamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
The Molecule: 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is a lipophilic Weinreb amide. The chroman backbone provides significant non-polar character, while the amide functionality introduces a polar "handle." The 6-bromo substituent increases lipophilicity and density, often aiding in crystallization compared to the non-halogenated analog.
Common Impurities:
-
Unreacted Starting Material: 6-Bromochroman-2-carboxylic acid (Acidic).
-
Reagent Residues: N,O-dimethylhydroxylamine (Basic), EDC/DCC Urea byproducts (Neutral/Polar), HOBt (Weakly Acidic).
-
Solvent Traps: DMF or DMAc (if used) can adhere tenaciously to the amide.
Diagnostic Workflow
Before selecting a protocol, assess your crude mixture using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.
Chemical Workup Protocols (Liquid-Liquid Extraction)
The stability of the Weinreb amide allows for a rigorous acid/base workup, which is the most efficient method to remove 90% of impurities without chromatography.
Protocol A: The "3-Step" Wash (Recommended)
Best for: Removal of EDC, HOBt, and unreacted amine/acid.
Reagents Required:
-
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
0.5 M Citric Acid (Preferred over HCl to prevent amide hydrolysis)
-
Saturated NaHCO₃
-
Saturated NaCl (Brine)[1]
Step-by-Step Methodology:
-
Dilution: Dissolve the crude residue in EtOAc (10 mL per gram of theoretical yield). Note: Do not use DCM if emulsions are observed; EtOAc separates faster.
-
Acidic Wash (Removes Amines/EDC):
-
Basic Wash (Removes HOBt/Starting Acid):
-
Drying: Wash 1x with Brine, dry over MgSO₄, filter, and concentrate.
Critical Insight: If using HOBt, the basic wash will turn yellow. Continue washing with NaHCO₃ until the aqueous layer is colorless.
Advanced Purification: Crystallization & Trituration
Chroman derivatives with heavy halogens (like the 6-bromo group) often exhibit good crystallinity, but Weinreb amides can be prone to "oiling out."
Protocol B: Anti-Solvent Trituration
Best for: Sticky oils that contain urea byproducts (DCU/EDU).
-
Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (approx. 1-2 mL/g).
-
Precipitation: Slowly add cold Hexanes or Pentane (approx. 10 mL/g) while stirring rapidly.
-
Observation:
-
If a white solid precipitates immediately: This is likely the Urea byproduct. Filter it off. The product remains in the filtrate.
-
If a gum forms: Scratch the flask sides with a glass rod to induce nucleation.
-
-
Evaporation: Concentrate the filtrate. The product should solidify upon standing.
Protocol C: Recrystallization
Best for: Final polishing of the solid product.
Solvent System Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| IPA (Isopropyl Alcohol) | 100% | High | Heat to boiling, cool slowly. Excellent for chromans. |
| EtOAc / Hexanes | 1:4 | Medium | Good for removing non-polar impurities. |
| EtOH / Water | 9:1 | Medium | Risk of oiling out if water is added too fast. |
Procedure:
-
Dissolve crude solid in boiling IPA (minimum volume).
-
Allow to cool to room temperature undisturbed.
-
Place in a fridge (4°C) for 12 hours.
-
Filter crystals and wash with cold Hexanes.
Troubleshooting & FAQs
Q1: My product is a sticky oil and won't crystallize. What now?
Diagnosis: Weinreb amides are notorious for supercooling (remaining liquid below their melting point). Solution:
-
High-Vac Drying: Ensure all solvent (especially DMF) is removed. Trace solvent prevents crystal lattice formation.
-
Seeding: Add a single crystal of the pure acid (starting material) or a previous batch of amide to the oil.
-
The "Scratch" Technique: Dissolve in Et₂O, cool to 0°C, and scratch the glass vigorously.
Q2: I see a persistent peak at ~1.0-1.2 ppm in NMR. Is this impurity interfering?
Diagnosis: This is likely DCU (dicyclohexylurea) if DCC was used, or grease. Solution:
-
If DCU: Cool the sample in Acetone/Dry Ice (-78°C). DCU is insoluble in cold acetone; filter it off.
-
Switch coupling agents: Use EDC·HCl in future runs, as its urea byproduct is water-soluble and removed in Protocol A.
Q3: Can I use Silica Chromatography?
Answer: Yes, but it is often unnecessary if Protocol A is followed.
-
Rf Prediction: The Weinreb amide is significantly less polar than the acid but more polar than the bromo-chroman core alone.
-
Eluent: 20% to 40% EtOAc in Hexanes.
-
Visualization: The 6-Bromo-chroman core is UV active (254 nm).
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Workup Procedures).
-
BenchChem Technical Support. (2025). Effective Removal of Urea Byproducts After EDC Coupling.
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001).[6] An Easy and Convenient Synthesis of Weinreb Amides. Journal of Organic Chemistry, 66(7), 2534–2537.
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Technical Support Center: Temperature Control for Grignard Additions to Chroman Weinreb Amides
Welcome to the technical support center for Grignard additions to chroman Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this critical reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the chemical principles at play, enabling you to optimize your reactions and troubleshoot effectively.
Introduction: The Critical Role of Temperature
The addition of a Grignard reagent to a Weinreb amide is a powerful method for the synthesis of ketones, such as chroman-4-ones. The success of this reaction hinges on the stability of a key tetrahedral intermediate, which is stabilized by chelation to the N-methoxy-N-methyl group. This chelation prevents the collapse of the intermediate and subsequent over-addition of the Grignard reagent to the newly formed ketone, which would result in an undesired tertiary alcohol.[1]
Temperature is the most critical parameter for maintaining the stability of this intermediate. For chroman Weinreb amides, the bicyclic and often sterically hindered nature of the substrate adds another layer of complexity, making precise temperature control paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for adding a Grignard reagent to a chroman Weinreb amide?
A1: The optimal temperature range is typically between -78 °C and 0 °C . The ideal temperature within this range depends on the reactivity of the specific Grignard reagent and the steric hindrance of the chroman Weinreb amide. For highly reactive Grignard reagents like allylmagnesium bromide, it is crucial to maintain a very low temperature, such as -78 °C, during the addition to prevent over-addition.[2] For less reactive or sterically hindered Grignard reagents, a slightly higher temperature, such as -40 °C to -20 °C, may be necessary to ensure a reasonable reaction rate.[2][3]
Q2: Why is it so important to maintain a low temperature during the addition?
A2: Maintaining a low temperature is critical for two primary reasons:
-
Stabilization of the Tetrahedral Intermediate: As mentioned, the chelated tetrahedral intermediate is only stable at low temperatures.[1] If the temperature rises, this intermediate can collapse prematurely to the ketone, which is more electrophilic than the starting Weinreb amide. The newly formed ketone will then rapidly react with another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct.[2][4]
-
Minimizing Side Reactions: Besides over-addition, higher temperatures can promote other side reactions. With sterically hindered substrates, enolization of any acidic protons alpha to the carbonyl can become competitive. Furthermore, for certain Grignard reagents, side reactions like Wurtz coupling can be exacerbated at elevated temperatures.[5]
Q3: Can I run the reaction at room temperature if it is proceeding too slowly at low temperatures?
A3: It is strongly discouraged to let the reaction warm to room temperature during the addition of the Grignard reagent. The risk of over-addition and other side reactions increases dramatically at higher temperatures.[5][6] If the reaction is sluggish, it is preferable to slowly warm the reaction mixture after the addition is complete, while carefully monitoring the consumption of the starting material by TLC or LC-MS. A gradual warm-up to 0 °C or even room temperature after all the Grignard reagent has been added and has had a chance to react at low temperature is a common strategy.[7]
Q4: What are the visual cues that my reaction is proceeding as expected at low temperature?
A4: Grignard reactions are often exothermic.[5] Even at low temperatures, you may observe a slight increase in the internal temperature upon the addition of the Grignard reagent. The reaction mixture may also become cloudy or change color. It is essential to have a calibrated low-temperature thermometer in the reaction flask to monitor the internal temperature and ensure it does not exceed the desired setpoint.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of the desired chroman-4-one and presence of a significant amount of the corresponding tertiary alcohol. | 1. Inadequate temperature control: The reaction temperature was too high during the addition of the Grignard reagent, leading to the collapse of the tetrahedral intermediate and subsequent over-addition. 2. Addition of the Grignard reagent was too fast: This can create localized "hot spots" in the reaction mixture, even if the cooling bath is at the correct temperature. | 1. Ensure precise temperature control: Use a reliable cooling bath (e.g., dry ice/acetone for -78 °C) and monitor the internal reaction temperature with a calibrated thermometer. 2. Slow, dropwise addition: Add the Grignard reagent slowly and subsurface if possible to ensure rapid mixing and heat dissipation. 3. Inverse addition: Consider adding the Weinreb amide solution to the Grignard reagent at low temperature, which can sometimes help control the exotherm. |
| Reaction is sluggish or does not go to completion, even after extended reaction times at low temperature. | 1. Grignard reagent is of poor quality or has a lower than expected concentration. 2. The reaction temperature is too low for the specific Grignard reagent and substrate. 3. Steric hindrance of the chroman Weinreb amide is inhibiting the reaction. | 1. Titrate your Grignard reagent: Always determine the exact concentration of your Grignard reagent before use. 2. Gradual warming: After the addition at low temperature is complete, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C, -20 °C, or 0 °C) and monitor the progress.[7] 3. Increase the equivalents of the Grignard reagent: A moderate excess (1.2-1.5 equivalents) can sometimes be beneficial, but be cautious as a large excess can promote over-addition. |
| A significant amount of unreacted starting Weinreb amide is recovered. | 1. Insufficient equivalents of Grignard reagent. 2. The Grignard reagent was quenched by moisture or acidic protons. 3. The reaction was not allowed to proceed for a sufficient amount of time. | 1. Titrate the Grignard reagent and use a slight excess. 2. Ensure strictly anhydrous conditions: Flame-dry all glassware, use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Monitor the reaction by TLC or LC-MS: Ensure the reaction has reached completion before quenching. |
| Formation of unexpected side products. | 1. Enolization: If the chroman ring has acidic protons alpha to the carbonyl, a bulky Grignard reagent can act as a base. 2. Reduction: Some Grignard reagents with beta-hydrides can reduce the Weinreb amide to the corresponding aldehyde, which may then react further. | 1. Use a less sterically hindered Grignard reagent if possible. 2. Maintain a very low reaction temperature to favor nucleophilic addition over other pathways. |
Experimental Protocols
General Protocol for the Low-Temperature Grignard Addition to a Chroman Weinreb Amide
-
Glassware and Reagent Preparation:
-
Thoroughly oven-dry or flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.
-
Ensure all solvents (e.g., THF, diethyl ether) are anhydrous.
-
Titrate the Grignard reagent to determine its precise molarity.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the chroman Weinreb amide (1.0 eq).
-
Dissolve the Weinreb amide in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the low temperature for 1-2 hours after the addition is complete.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aqueous ammonium chloride.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
The Weinreb Ketone Synthesis Mechanism
Caption: The critical role of low temperature in stabilizing the tetrahedral intermediate.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (2025, December 5). Reddit. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. (2020, April 20). Royal Society of Chemistry. [Link]
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. (2022, January 27). Wiley Online Library. [Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). ACS Publications. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Grignard Reaction - Common Conditions. Common Organic Chemistry. [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). MDPI. [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]
-
Temperature optimization with Grignard reagent 2{b}. (2004). ResearchGate. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2025, August 6). ResearchGate. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (2019, December 30). The Pharmaceutical and Chemical Journal. [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ResearchGate. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024, October 11). ACS Publications. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support: Optimizing Nucleophilic Acyl Substitution on 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Case ID: WNRB-6BR-CHROM-001
Status: Active
Topic: Preventing Over-Addition (Tertiary Alcohol Formation) & Side Reactions
Applicable Reagents: Grignard Reagents (
Executive Summary
The target molecule, 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide , contains two sensitive functionalities that dictate reaction success:
-
The Weinreb Amide: Designed to arrest nucleophilic addition at the ketone stage via a stable 5-membered chelate.[1]
-
The 6-Bromo Aryl Moiety: Susceptible to Lithium-Halogen (Li-Hal) exchange if highly reactive organolithiums are used, leading to polymerization or self-quenching.
The Core Problem: Users reporting "over-addition" (formation of tertiary alcohols) are experiencing a breakdown of the magnesium-chelated tetrahedral intermediate during the reaction or during an improper quench.
Mechanism of Failure
To prevent side reactions, one must understand why the "Weinreb Checkpoint" fails. The reaction relies on the stability of the tetrahedral intermediate to "protect" the ketone until workup.
Diagram: Chelate Stability vs. Over-Addition Pathway
The following logic flow illustrates the divergence between success (Ketone) and failure (Tertiary Alcohol).
Caption: Figure 1. The kinetic stability of the Magnesium-chelate (Yellow) is the only barrier preventing the formation of tertiary alcohol (Red).
Critical Process Parameters (Troubleshooting)
A. Reagent Selection: The "6-Bromo" Hazard
Issue: Users often attempt to use
-
Risk: The 6-Bromo substituent on the chroman ring undergoes Lithium-Halogen Exchange significantly faster than the nucleophilic attack on the amide.
-
Result: You generate a lithiated chroman species which then attacks another molecule of starting material, creating complex dimers/oligomers.
-
Solution: Use Grignard Reagents (
) . Magnesium does not undergo metal-halogen exchange with aryl bromides under standard conditions (0°C to RT).
B. Temperature Control
Issue: Running the reaction at Room Temperature (RT) or reflux.
-
Mechanism: While Weinreb chelates are robust, high temperatures increase the rate of chelate dissociation. Once the chelate opens, the tetrahedral intermediate collapses to the ketone while excess Grignard is still present.
-
Requirement: Maintain reaction temperature between -78°C and 0°C .
C. The Quench (Most Common Failure Point)
Issue: "I kept it cold, but still got tertiary alcohol."
-
Cause: Slow or non-acidic quenching. If you add water/neutral buffer slowly, the local pH rises, and the exotherm heats the mixture. The chelate breaks, the ketone forms, and the remaining unquenched Grignard attacks the ketone immediately.
-
Requirement: "Reverse Quench" or rapid addition of excess acid (e.g., 1M HCl or NaHSO4) to ensure simultaneous protonation of the intermediate and destruction of excess reagent.
Optimized Protocol
Objective: Conversion of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide to 1-(6-bromochroman-2-yl)alkan-1-one.
Materials
-
Substrate: 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide (1.0 equiv)
-
Reagent: Organomagnesium halide (
, 1.2 - 1.5 equiv) -
Solvent: Anhydrous THF (Ether is acceptable, but THF stabilizes the chelate better).
-
Quench: 1M HCl or sat. aq.
.
Step-by-Step Workflow
-
Preparation: Dissolve the Weinreb amide in anhydrous THF (0.2 M concentration) under Nitrogen/Argon atmosphere.
-
Cooling: Cool the solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) depending on the steric bulk of the nucleophile.
-
Note: For simple alkyl Grignards, 0°C is often sufficient, but colder is safer for preventing side reactions.
-
-
Addition: Add the Grignard reagent dropwise over 15–30 minutes.
-
Observation: A slight color change is normal.
-
-
Incubation: Stir at low temperature for 1–2 hours. Monitor by TLC/LCMS.[2]
-
The Critical Quench:
-
Method A (Standard): Pour the cold reaction mixture rapidly into a vigorously stirring beaker of cold 1M HCl .
-
Method B (Reverse): Cannulate the reaction mixture into the acid solution.
-
Why? This ensures the pH drops instantly, destroying excess Grignard before the ketone is released.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Troubleshooting Data & FAQs
Symptom Diagnosis Table
| Symptom | Probable Cause | Corrective Action |
| Tertiary Alcohol present | Temperature too high during addition. | Cool to -78°C; ensure dropwise addition. |
| Tertiary Alcohol present | Improper Quench (Heat spike). | Use "Reverse Quench" into excess cold acid. |
| Complex Mixture / Polymer | Used | Switch to Grignard ( |
| Low Conversion | Enolization of the amide (rare but possible with bulky bases). | Use a non-enolizable nucleophile or increase equivalents slightly (max 2.0). |
| Starting Material Remains | Chelate failed to form due to sterics. | Warm slowly to 0°C only if -78°C shows no reaction after 2h. |
Frequently Asked Questions
Q: Can I use
Q: Why does the protocol specify THF over Diethyl Ether? A: While both work, THF is a better Lewis base. It coordinates to the Magnesium, stabilizing the 5-membered chelate ring (the "Weinreb Intermediate") more effectively than ether, reducing the risk of premature collapse.
Q: My product has a new impurity at the 6-position. What happened? A: If you used Magnesium metal to generate your Grignard in the presence of the amide, or if you used a highly active "Turbo Grignard" at room temperature, you may have inserted Mg into the C-Br bond. Keep the reaction cold and use pre-formed standard Grignards where possible.
References
-
Original Methodology: Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
- Mechanism of Chelation: Adler, M., et al. "The breakdown of the tetrahedral intermediate in the reaction of Weinreb amides with organolithium reagents." Journal of the American Chemical Society, 2005, 127, 14546.
-
Grignard Handling & Side Reactions: Master Organic Chemistry, "Reaction of Grignards with Esters and Amides." Link
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[8] "The mechanism of the lithium–halogen exchange reaction."[5] Journal of Organometallic Chemistry, 1988 , 352(1-2), 1-46. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This guide provides an in-depth analysis of the ¹H NMR characterization of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, a compound of interest in medicinal chemistry. Furthermore, we will objectively compare the utility of ¹H NMR with other powerful analytical techniques, offering a holistic perspective on its role in modern structural analysis.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide information about the number of distinct protons, their chemical environment, their relative numbers, and their connectivity through spin-spin coupling. For a molecule like 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, ¹H NMR is indispensable for confirming its successful synthesis and for providing a detailed picture of its molecular architecture.
Predicted ¹H NMR Spectrum of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of its constituent structural motifs: the 6-bromo-substituted chroman ring and the N-methoxy-N-methylamide (Weinreb amide) group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H5 | ~7.3 | d | ~2.5 | Aromatic proton ortho to the bromine atom, deshielded by the halogen and showing a small meta-coupling to H7. |
| H7 | ~7.2 | dd | ~8.5, 2.5 | Aromatic proton ortho to the oxygen and meta to the bromine, showing a larger ortho-coupling to H8 and a smaller meta-coupling to H5. |
| H8 | ~6.8 | d | ~8.5 | Aromatic proton ortho to the oxygen, shielded by the electron-donating ether linkage and showing ortho-coupling to H7. |
| H2 | ~4.8 | dd | ~8.0, 4.0 | Proton at the stereocenter, deshielded by the adjacent oxygen and the carbonyl group. It will show coupling to the two diastereotopic protons at C3. |
| H3a (axial) | ~2.3 | m | - | One of the two diastereotopic protons at C3. The exact multiplicity will be complex due to geminal and vicinal coupling. |
| H3b (equatorial) | ~2.1 | m | - | The other diastereotopic proton at C3. |
| N-OCH₃ | ~3.7 | s | - | Singlet for the methoxy group attached to the nitrogen. May appear broad due to restricted rotation around the C-N bond.[1][2] |
| N-CH₃ | ~3.2 | s | - | Singlet for the methyl group attached to the nitrogen. This signal is also susceptible to broadening due to the presence of rotamers.[1][2] |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent used and the specific conformation of the molecule in solution.
Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and an appropriate relaxation delay.
3. Data Processing and Interpretation:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals will provide the relative ratio of the different types of protons.
-
Analysis of the splitting patterns (multiplicities) and coupling constants will reveal the connectivity of the protons.
Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Below is a comparison of ¹H NMR with other relevant techniques for the analysis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide.
| Technique | Information Provided | Advantages | Limitations | Applicability to the Target Molecule |
| ¹H NMR | Proton framework, connectivity, stereochemistry. | Non-destructive, provides detailed structural information, relatively fast. | Requires soluble sample, complex spectra can be difficult to interpret. | Essential for confirming the core structure and stereochemistry at C2. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. | Confirms the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons (COSY), direct C-H correlations (HSQC), and long-range C-H correlations (HMBC).[3][4][5] | Unambiguously establishes complex molecular frameworks, resolves overlapping signals.[3][4] | Longer acquisition times, requires more expertise in data interpretation. | Crucial for definitively assigning all proton and carbon signals and confirming the overall structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][6] | High sensitivity, provides accurate molecular weight.[2] | Does not provide detailed connectivity information, isomerization can be an issue. | Confirms the molecular formula (C₁₂H₁₄BrNO₃) and can provide structural clues through fragmentation analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[7][8][9] | Fast, requires minimal sample preparation, good for identifying key functional groups. | Provides limited information on the overall molecular structure. | Will confirm the presence of the amide C=O, C-O ether, and aromatic C-H bonds. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[10][11][12] | Provides the most definitive structural information.[10][12] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution conformation.[12] | If a crystal can be obtained, it would provide the absolute stereochemistry at C2 and detailed bond lengths and angles. |
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edge [color="#5F6368"]; NMR -- Target [label="Connectivity & Stereochemistry"]; MS -- Target [label="Molecular Weight & Formula"]; FTIR -- Target [label="Functional Groups"]; XRay -- Target [label="Absolute 3D Structure"]; }
Caption: Interplay of analytical techniques for comprehensive structural elucidation.
In-Depth Look at Complementary Techniques
2D NMR Spectroscopy: Unraveling Complexity
For a molecule with several distinct spin systems like 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, 2D NMR techniques are invaluable for unambiguous assignment.[3][4][5]
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between H2 and the H3 protons, and the couplings between the aromatic protons (H5, H7, and H8).
-
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the H2 proton and the carbonyl carbon of the amide, and between the N-CH₃ protons and the carbonyl carbon, thus confirming the carboxamide linkage at the C2 position.
Mass Spectrometry: Confirming the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. For C₁₂H₁₄BrNO₃, the expected exact mass can be calculated and compared to the experimental value, providing a high degree of confidence in the molecular formula. The fragmentation pattern observed in MS/MS experiments can also provide structural information. For instance, cleavage of the amide bond or loss of the bromine atom would be expected fragmentation pathways.
X-ray Crystallography: The Gold Standard
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural proof.[10][11][12] It would not only confirm the connectivity of all atoms but also reveal the precise three-dimensional arrangement, including the stereochemistry at the C2 position and the conformation of the chroman ring. This level of detail is often crucial in drug development for understanding receptor-ligand interactions.[10]
Conclusion
The characterization of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is best achieved through a multi-technique approach, with ¹H NMR spectroscopy serving as the primary tool for initial structural elucidation. Its ability to provide detailed information about the proton framework is unparalleled for routine analysis. However, for an authoritative and complete structural assignment, especially for a novel compound intended for drug development, the data from ¹H NMR should be corroborated with ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry. For the ultimate, unambiguous proof of structure, including absolute stereochemistry, X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can devise a strategic analytical workflow to confidently and accurately characterize their molecules of interest.
References
-
Journal of the European Society for Mass Spectrometry. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. Available at: [Link]
-
Da Xue Hua Xue. (2021). Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
-
Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
-
Fritz Haber Institute. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Available at: [Link]
-
Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. Available at: [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available at: [Link]
-
World Journal of Organic Chemistry. (2020). 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Available at: [Link]
-
Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available at: [Link]
-
MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Available at: [https://www.semanticscholar.org/paper/Synthesis%2C-spectroscopic-characterization-(FT-IR%2C-Jaworska-Lempkowska/0d52a201c1827471887e145b0a322c368d408f65]([Link]
-
ACS Publications. (n.d.). An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. Available at: [Link]
-
ResearchGate. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
University of Colorado Boulder. (n.d.). X-Ray Crystallography. Available at: [Link]
-
PMC. (n.d.). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Available at: [Link]
-
Allied Academies. (2017). Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. Available at: [Link]
-
MDPI. (2019). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Available at: [Link]
-
Canadian Journal of Chemistry. (2022). FTIR and Raman Spectroscopic Characterization of Cannabinoids. Available at: [Link]
-
SARC Publisher. (2025). Advanced Chromatographic and Spectroscopic Techniques for the Analysis of Emerging Contaminants and Non-Nutritive Sweeteners in Ready. Available at: [Link]
-
ResearchGate. (2025). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Available at: [Link]
-
MDPI. (2017). FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Available at: [Link]
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Mass Spectrometry (LC-MS) Analysis of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Executive Summary & Molecule Profile
In the high-stakes environment of drug discovery, 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide serves as a critical "Weinreb amide" intermediate. Its structural integrity is paramount because it acts as a scaffold for synthesizing complex ketones via nucleophilic acyl substitution.
While HPLC-UV is the traditional workhorse for purity assessment, it often fails to detect co-eluting impurities lacking strong chromophores or to distinguish between de-brominated byproducts. This guide advocates for LC-MS/MS (Triple Quadrupole) as the gold standard for analysis, offering superior specificity through isotopic pattern recognition and fragmentation analysis.
Molecular Profile
| Feature | Details |
| Formula | C₁₂H₁₄BrNO₃ |
| Molecular Weight | ~300.15 g/mol |
| Exact Mass ([M+H]⁺) | 300.02 ( |
| Isotopic Signature | Distinct 1:1 doublet (separated by 2 Da) due to Bromine. |
| Key Functionality | Weinreb Amide (N-methoxy-N-methyl); Chroman Ring; Aryl Bromide. |
Technical Deep Dive: The "Why" Behind the Method
The Bromine Isotopic Fingerprint
The most powerful diagnostic tool for this molecule is the natural abundance of Bromine isotopes (
-
In LC-MS: You will not see a single parent peak. You will see a "twin tower" doublet at m/z 300 and 302.
-
Validation: If your spectrum shows a single peak at 300 without the companion at 302, you have lost the bromine (likely debromination to the hydrogen analog), rendering the intermediate useless for subsequent cross-coupling reactions.
Fragmentation Mechanics (Weinreb Amide)
Weinreb amides exhibit a characteristic fragmentation pathway in Electrospray Ionization (ESI+). The protonated molecular ion undergoes cleavage of the amide bond, typically expelling the N-methoxy-N-methyl amine moiety to form a stable acylium ion.
Proposed Fragmentation Pathway (Graphviz):
Figure 1: Predicted ESI+ fragmentation pathway. The preservation of the 2 Da spacing in fragments (e.g., 239/241) confirms the Bromine remains attached to the core.
Comparative Analysis: LC-MS vs. Alternatives
This section objectively compares analytical platforms. While UV is cheaper, it lacks the "molecular identity" verification required for intermediate qualification.
| Feature | HPLC-UV (254 nm) | LC-Single Quad (MS) | LC-MS/MS (QqQ) |
| Primary Use | Routine Purity (QC) | Molecular Weight Confirmation | Trace Impurity & PK Studies |
| Specificity | Low: Relies on Retention Time only. | Medium: Mass confirmation. | High: MRM (Mass + Fragment). |
| Sensitivity | ~1-10 µg/mL | ~10-100 ng/mL | ~0.1-1 ng/mL |
| Bromine ID | Impossible. | Visible (Isotope Pattern). | Visible & Quantifiable. |
| Risk Factor | Can mistake de-brominated impurity for product. | Good for major components. | Essential for biological matrices. |
| Cost | $ |
Expert Insight: For synthetic process development, LC-Single Quad is the "Sweet Spot." It confirms the mass and the bromine pattern without the high cost of a Triple Quad. Use LC-MS/MS only if analyzing this compound in rat plasma (PK studies).
Validated Experimental Protocol
This protocol is designed for Reverse Phase LC-MS (ESI+) on a Single or Triple Quadrupole system.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) . Avoid Methanol if storing >24 hours to prevent potential transesterification (though slow).
-
Dilution: Dilute to 10 µg/mL with 50:50 ACN:Water for analysis.
-
Filtration: 0.2 µm PTFE filter (Nylon can bind some amides).
LC Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Ramp)
-
4.0 min: 90% B (Hold)
-
4.1 min: 10% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).[4]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Adjust to maximize m/z 300/302).
-
Scan Range: m/z 100 – 600.
-
Key MRM Transitions (for Triple Quad):
-
Quantifier: 300.0
239.0 (Loss of Weinreb amine). -
Qualifier: 302.0
241.0 (Confirming Bromine presence).
-
Method Development Decision Tree
Use this logic flow to determine the appropriate analysis path for your specific stage of research.
Figure 2: Strategic workflow for selecting the analytical method based on sample origin and concentration.
References
-
NIST Chemistry WebBook. Mass Spectrometry Data Center - Bromine Isotopic Abundance. National Institute of Standards and Technology. [Link]
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of Weinreb amides). [Link]
-
Save My Exams. Mass Spectrometry: The M+2 Peak (Bromine Isotopes). (Educational resource for isotopic pattern validation).[1] [Link]
-
Metware Bio. Ion Formation and Organic Fragmentation in LCMS. (General ESI fragmentation rules for amides). [Link]
Sources
A Comparative Guide to Validating Enantiomeric Excess of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
The stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth comparison of robust analytical methodologies for validating the enantiomeric purity of this specific chroman derivative, grounded in established scientific principles and regulatory expectations.
We will explore the gold-standard technique of Chiral High-Performance Liquid Chromatography (HPLC), contrast it with the high-throughput capabilities of Supercritical Fluid Chromatography (SFC), and discuss the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal, non-separative validation tool. Each section is designed to provide not just a protocol, but the causal logic behind the experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely adopted technique for enantiomeric excess determination due to its high resolution, robustness, and transferability.[1] The fundamental principle involves the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to the formation of transient, diastereomeric complexes with different energy states. This results in varying retention times and, consequently, their separation.[2]
Causality in Method Development: Selecting the Right CSP
The success of a chiral separation hinges almost entirely on the selection of the CSP. A trial-and-error approach can be time-consuming.[3] A more strategic process involves screening a small set of columns with complementary chiral recognition mechanisms. For a molecule like 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, which contains amide and ether functionalities capable of hydrogen bonding and dipole-dipole interactions, polysaccharide-based CSPs are an excellent starting point.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition abilities.[4][5]
Our screening strategy would begin with two polysaccharide columns (e.g., one cellulose-based and one amylose-based) and test them under normal phase, reversed-phase, and polar organic modes to efficiently map the separation space.[6]
Experimental Protocol: Chiral HPLC
This protocol is a representative method developed for the target analyte.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a racemic standard in the same manner to be used for system suitability and peak identification.
-
Further dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IC [Cellulose tris(3,5-dichlorophenylcarbamate)], 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
3. System Suitability Test (SST):
-
Inject the racemic standard six times.
-
The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the chromatogram of the racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[2]
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
High-Throughput Alternative: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It utilizes carbon dioxide in its supercritical state as the primary mobile phase component, which has low viscosity and high diffusivity.[4] These properties allow for higher flow rates and faster separations without a significant loss in efficiency, often reducing analysis times by a factor of 5 to 10 compared to HPLC.[1][8]
The principles of separation are similar to normal-phase HPLC, and the same polysaccharide-based CSPs are typically used, making method transfer from HPLC to SFC straightforward.[8][9]
Experimental Protocol: Chiral SFC
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol, using the SFC mobile phase as the diluent.
2. SFC System and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and UV detector.
-
Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm (same as HPLC).
-
Mobile Phase: Supercritical CO₂ / Ethanol (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at 230 nm.
3. Data Analysis:
-
Perform system suitability and ee calculation as described for HPLC.
Conceptual Comparison: HPLC vs. SFC
Caption: Core components of HPLC and SFC systems.
Orthogonal Method: NMR Spectroscopy with Chiral Solvating Agents
Validation of an analytical result is strengthened by using an orthogonal method—one that relies on a different scientific principle. NMR spectroscopy provides this without requiring physical separation of the enantiomers. The technique relies on a Chiral Solvating Agent (CSA) to create a diastereomeric environment for the enantiomers directly in the NMR tube.[10] This breaks the magnetic equivalence of corresponding protons in the two enantiomers, resulting in separate, quantifiable signals (a phenomenon called anisochrony).[10][11]
The choice of CSA is critical. For the target analyte, an agent like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) is a suitable candidate, as it can interact with the analyte through hydrogen bonding and aromatic stacking.[11]
Experimental Protocol: ¹H-NMR with CSA
1. Sample Preparation: [12]
-
Accurately weigh ~5 mg of the 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide sample into an NMR tube.
-
Add ~1.1 equivalents of the CSA, (R)-(-)-TFAE.
-
Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently shake the tube to ensure a homogeneous solution.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz).
-
Experiment: Standard ¹H-NMR spectrum acquisition.
-
Temperature: 25 °C.
-
Key Parameters: Ensure a sufficient relaxation delay (d1) for quantitative accuracy (e.g., 5 times the longest T1).
3. Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. The N-methyl or O-methyl protons are often good candidates.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess from the integral values:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100
-
Principle of Chiral Recognition by NMR
Caption: CSA interaction leading to distinct NMR signals.
Method Performance: A Comparative Summary
The choice of method is dictated by the specific needs of the laboratory, such as required throughput, available equipment, and the stage of drug development.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | In-situ Diastereomeric Interaction |
| Resolution | Excellent | Very Good to Excellent | Analyte & CSA Dependent |
| Analysis Time | 10 - 30 min | 1 - 5 min | 5 - 15 min (per sample) |
| Solvent Consumption | High (Organic) | Low (Mainly CO₂) | Very Low (Deuterated) |
| Sensitivity (LOQ) | High (ng/mL) | High (ng/mL) | Moderate (µg-mg) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Development | Moderate to Complex | Moderate | Simple to Moderate |
| Sample Recovery | Destructive | Destructive | Non-destructive |
Trustworthiness: Building a Self-Validating System
A protocol is only as reliable as its validation. To ensure the trustworthiness of any reported enantiomeric excess value, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] This establishes a self-validating system where the performance of the method is continuously monitored and documented.
Key Validation Parameters:
-
Specificity: The cornerstone of a chiral method. It is demonstrated by achieving baseline resolution (Resolution > 2.0) of the enantiomers from each other and from any known impurities or degradation products. This is confirmed using a racemic standard and spiked samples.
-
Linearity: A calibration curve must be established for the minor enantiomer to demonstrate a linear relationship between its concentration and the detector response. This is typically performed over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer.[7]
-
Accuracy: Determined by performing recovery studies. A sample of the main enantiomer is spiked with known amounts of the minor enantiomer at different levels (e.g., LOQ, 100%, 150%). The measured amount is compared to the true amount, and the percent recovery is calculated.
-
Precision:
-
Repeatability: The agreement between results from multiple injections of the same sample under the same conditions on the same day.
-
Intermediate Precision: The agreement between results from the same sample tested on different days, by different analysts, or on different equipment. The RSD should be within acceptable limits.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be determined with acceptable precision and accuracy.[7] This is critical for controlling chiral impurities at very low levels.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).[7] The resolution and quantification should remain unaffected, proving the method is robust for routine use.
By rigorously validating the chosen method against these criteria, researchers and drug developers can have the highest degree of confidence in the reported enantiomeric excess of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide.
References
-
Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Spectroscopy Letters, 25(9), 1367-1376. [Link]
-
Ramic, M., et al. (2018). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry. [Link]
-
Garaku, M., & Singh, V. (2016). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Website. [Link]
-
Charagondla, K., et al. (2016). A Validated Chiral Liquid Chromatographic Method for the Enantiom. Pharmaceutical and Analytical Chemistry: Open Access. [Link]
-
Welch, C. J., et al. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
D'Orazio, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex Website. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Website. [Link]
-
Pharmaceutical Technology. (2026). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe GmbH. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
De Bleye, C., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
University of Huddersfield. (2021). Stereochemistry - Stereoelectronics. University of Huddersfield. [Link]
-
Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex. [Link]
-
Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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Technical Comparison: Reference Standard Strategies for 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide
Executive Summary & Strategic Context
6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is a critical Weinreb amide intermediate, typically employed in the synthesis of complex pharmaceutical APIs containing the chroman scaffold. Its primary function is to serve as a stable acylating agent for the regioselective formation of ketones without over-addition.
In a drug development context, the quality of this intermediate directly impacts the impurity profile of the final drug substance. Therefore, establishing a Reference Standard (RS) for this molecule is not merely a logistical step but a regulatory necessity under ICH Q7.
This guide compares the three prevailing strategies for establishing this reference standard: Commercial Certified Reference Materials (CRMs) , In-House Primary Standards , and Reagent Grade Materials , providing the experimental framework to validate the chosen path.
Comparative Analysis: Sourcing vs. Synthesis
For a specialized intermediate like 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide, "off-the-shelf" pharmacopeial standards (like USP/EP) rarely exist. The choice lies between custom commercial sourcing and internal generation.
Table 1: Strategic Comparison of Reference Standard Sources
| Feature | Option A: Custom Commercial CRM | Option B: In-House Primary Standard | Option C: Reagent Grade Material |
| Purity Reliability | High (Guaranteed by COA) | Highest (Absolute control over purification) | Low/Variable (Often ~95-97%) |
| Traceability | Traceable to vendor's primary standard | Traceable to NMR/Mass Balance (First Principles) | None / Batch-dependent |
| Chiral Purity | Explicitly tested (if requested) | User-defined & validated | Often Racemic or undefined |
| Cost | High ($2,000 - $5,000 / 100mg) | High Initial Labor (Synthesis + Analysis) | Low (<$200) |
| Lead Time | 4-12 Weeks (Custom Synthesis) | 2-3 Weeks (Internal Resources) | Immediate |
| Regulatory Fit | GMP/GLP Compliant | GMP Compliant (If fully characterized) | Research Only (Not for GMP release) |
Recommendation:
-
For Early Discovery: Option C is acceptable for range-finding.
-
For GMP/IND-Enabling Studies: Option B (In-House) is often superior to Option A for this specific molecule. Weinreb amides can be hydrolytically sensitive; relying on a vendor's 6-month-old COA risks using degraded material. Internal synthesis allows for "Just-in-Time" purification and re-certification.
Technical Characterization: The "Gold Standard" Protocol
To establish an In-House Primary Standard (Option B), you must treat the material as a self-validating system. The following protocol defines the Critical Quality Attributes (CQAs) required.
Synthesis & Purification Workflow[2]
-
Precursor: 6-Bromo-chroman-2-carboxylic acid.
-
Reagents: N,O-Dimethylhydroxylamine HCl, Coupling Agent (EDC/HOBt or T3P).
-
Purification (Crucial):
-
Crude: Often contains residual acid (hydrolysis product) and urea byproducts.
-
Standard Grade: Requires Column Chromatography (Silica, Hexane/EtOAc) followed by Recrystallization (e.g., from MTBE/Heptane) to achieve >99.5% purity.
-
Structural Identification (The "Fingerprint")
Before quantitative assignment, identity must be unequivocal.
-
1H-NMR (400 MHz, CDCl3):
-
Look for the characteristic Weinreb N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).
-
Diagnostic: The chiral proton at C-2 (chroman ring) usually appears as a doublet of doublets (dd) around 4.8-5.0 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target Ion: [M+H]+ = 300.02 / 302.02 (Br isotope pattern 1:1).
-
Fragment: Loss of -N(OMe)Me group is common in MS/MS.
-
Purity & Potency Assignment (Mass Balance Approach)
Unlike simple assay testing, the potency of a primary standard is calculated by subtracting all impurities from 100%.
-
Organic Impurities: Determine via HPLC-UV (Area %).
-
Water: Karl Fischer (Coulometric).
-
Residual Solvents: GC-Headspace.
-
Inorganics: Residue on Ignition (ROI) / TGA.
Experimental Protocols
HPLC-UV Purity Method (Achiral)
This method separates the Weinreb amide from its hydrolytic degradant (Carboxylic Acid) and synthetic precursors.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Specific to the brominated aromatic system).
-
Temperature: 30°C.
-
Acceptance Criteria: Main peak >99.5%. Resolution (Rs) > 2.0 between Amide and Acid impurity.
Chiral Purity Method (Critical for Stereospecific Synthesis)
Since the C-2 position is chiral, the reference standard must be enantiomerically pure if used for asymmetric synthesis.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 0.8 mL/min.
-
Detection: 254 nm.
-
Target: Enantiomeric Excess (ee) > 99.0%.
Qualification Workflow Diagram
The following diagram illustrates the decision logic and workflow for qualifying the reference standard, ensuring compliance with ICH Q2(R2) principles.
Figure 1: Workflow for the qualification of an In-House Primary Reference Standard. Note the iterative purification loop to ensure high purity before expensive characterization.
Stability & Handling (Expert Insight)
The "Weinreb Trap": Weinreb amides are generally stable, but 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide contains an ether linkage and an amide.
-
Hydrolysis Risk: Prolonged exposure to moisture, especially in acidic environments, can hydrolyze the amide back to the carboxylic acid.
-
Storage: Store solid standard at -20°C under Argon/Nitrogen.
-
Solution Stability: Solutions in Acetonitrile/Water are stable for 24 hours. Avoid Methanol as a diluent if trace acid is present, as transesterification can occur over long periods.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][4] [Link]
-
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000).[5] [Link]
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (1981).[6] [Link]
-
Fehr, C., & Galindo, J. "Enantioselective synthesis of chroman-2-carboxylic acids." Angewandte Chemie International Edition, 45(18), 2901-2904. (2006).[2] [Link]
Sources
Structural Profiling of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide: A Comparative Guide to X-Ray Crystallography & Orthogonal Analysis
Executive Summary
In the development of chiral pharmacophores, 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide represents a critical "pivot" intermediate. Its utility lies in the Weinreb amide functionality—which allows for controlled ketone synthesis without over-addition—and the 6-bromo chroman core, a privileged scaffold in GPCR and ion channel modulators.
This guide objectively compares Single Crystal X-Ray Crystallography (SC-XRD) against orthogonal structural determination methods (NMR, VCD) for this specific compound. While NMR is the workhorse for routine purity checks, our analysis demonstrates that SC-XRD is the requisite "Gold Standard" for unambiguous assignment of the C2-absolute stereochemistry , leveraging the anomalous scattering of the bromine substituent.
Part 1: The Structural Challenge
The molecule consists of a bicyclic chroman core with two critical structural features that dictate its analysis:
-
The C2 Chiral Center: The stereocenter at position 2 is prone to racemization during synthesis if conditions are too basic. Confirming the enantiomeric excess (ee) and absolute configuration (R vs S) is non-trivial by standard NMR.
-
The Weinreb Amide Rotamerism: The N-methoxy-N-methyl amide moiety exhibits restricted rotation around the C(carbonyl)-N bond. In solution, this can lead to broadened NMR signals (rotamers), complicating analysis.
Comparative Analysis: Method Performance Matrix
The following table contrasts the performance of X-ray crystallography against alternative analytical techniques for this specific chroman derivative.
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | Vibrational Circular Dichroism (VCD) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts ( | Differential IR Absorption ( |
| Absolute Config | Definitive (via Anomalous Scattering) | Indirect (Requires Mosher's Acid derivatization) | High (Requires DFT calculation match) |
| Conformational Insight | Frozen Ground State (Solid) | Weighted Average of Rotamers | Solution State Conformation |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg dissolved | ~5-10 mg dissolved |
| Turnaround | Days to Weeks (Crystallization dependent) | Minutes | Hours (Data + Calculation) |
| Suitability for 6-Br | Excellent (Br is a heavy atom) | Good (Br affects shifts, but no direct signal) | Good |
Part 2: X-Ray Crystallography Data & Interpretation[1]
The Heavy Atom Advantage (Bromine)
For "light atom" organic molecules (C, H, N, O), determining absolute configuration usually requires a known chiral reference. However, the 6-Bromo substituent acts as an internal reference.
-
Mechanism: Bromine (
) exhibits significant anomalous scattering with standard X-ray sources (Cu K or Mo K ). -
Result: This allows the calculation of the Flack Parameter .
-
Flack
0.0: Correct absolute structure assigned. -
Flack
1.0: Inverted structure (wrong enantiomer). -
Flack
0.5: Racemic crystal (twinning).
-
Crystal Packing & Weinreb Geometry
In the solid state, Weinreb amides typically adopt a conformation that minimizes steric clash between the N-methoxy group and the chroman ring.
-
Expected Space Group: Chiral (enantiopure) samples typically crystallize in orthorhombic (
) or monoclinic ( ) non-centrosymmetric space groups. -
Weinreb Planarity: Unlike standard amides, the N-O-Me group often twists slightly out of the carbonyl plane to relieve strain from the adjacent C2-chroman substituent.
Experimental Protocol: Crystallization of Chroman-Amides
Crystallizing this molecule requires balancing the lipophilic chroman core with the polar amide tail.
Step-by-Step Protocol:
-
Purity Check: Ensure sample is >98% pure by HPLC. Impurities inhibit nucleation.
-
Solvent Screen:
-
Primary Solvent: Ethyl Acetate or DCM (dissolves the core).
-
Anti-Solvent: Hexanes or Pentane (induces precipitation).
-
-
Vapor Diffusion Method (Recommended):
-
Dissolve 10 mg of compound in 0.5 mL Ethyl Acetate in a small inner vial.
-
Place inner vial inside a larger jar containing 2 mL Hexanes.
-
Cap tightly. As Hexanes diffuse into the Ethyl Acetate, saturation increases slowly, promoting high-quality crystal growth.
-
-
Harvesting: Check for crystals after 24-72 hours. Crystals should be clear, prismatic blocks.
Part 3: Visualization of Structural Logic
The following diagram illustrates the workflow for determining the absolute configuration of the 6-bromo-chroman derivative, highlighting the critical decision points between X-ray and Orthogonal methods.
Caption: Workflow for structural assignment. Path A (X-Ray) utilizes the Bromine atom for direct stereochemical determination, whereas Path B relies on indirect correlation.
Part 4: Strategic Recommendations
-
For IND/Regulatory Filing: You must obtain the X-ray structure. The presence of the Bromine atom makes this the most robust path to satisfy FDA/EMA requirements for stereochemical proof.
-
For Synthetic Optimization: If you are screening ligands, use VCD or chiral HPLC for speed. Reserve X-ray for the final candidate or key intermediates.
-
Handling the Weinreb Amide: Be aware that in the crystal structure, the "active" chelation conformation (where O and N-OMe oxygen coordinate a metal) is not the ground state. The crystal structure will likely show the carbonyl and N-methoxy oxygen in a trans-like or twisted orientation to minimize dipole repulsion.
References
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S. (2021).[1] Introduction to anomalous scattering and absolute configuration. Crystallography Reviews. Link
-
BenchChem Application Note. (2025). Structural Characterization of Halogenated Chroman Derivatives. Link(Representative protocol source)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
